Eupalinilide C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2R,6R,7R,9R,12R,15S)-9-hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl] (E)-4-hydroxy-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-9(4-5-21)18(22)26-13-7-20(24)8-25-12-6-10(2)14(16(12)20)17-15(13)11(3)19(23)27-17/h4,6,12-17,21,24H,3,5,7-8H2,1-2H3/b9-4+/t12-,13-,14+,15-,16-,17-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNQZWRFKIHTPL-NPUYJLKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C3C1C4C(C(CC3(CO2)O)OC(=O)C(=CCO)C)C(=C)C(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@@H]3[C@H]1[C@@H]4[C@@H]([C@@H](C[C@@]3(CO2)O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Eupalinilide C: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinilide C, a sesquiterpene lactone of the guaianolide type, has been identified as a constituent of the plant Eupatorium lindleyanum. This technical guide provides a comprehensive overview of the natural source of this compound and details the methodologies for its extraction and isolation. The information presented herein is compiled from available scientific literature and is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.
Natural Source
This compound is a naturally occurring compound isolated from the whole plant of Eupatorium lindleyanum DC. This herbaceous perennial plant is native to East Asia and has a history of use in traditional medicine. The concentration of this compound and other sesquiterpene lactones in the plant can be influenced by various factors, including the geographical location of cultivation, harvest time, and environmental conditions.
Experimental Protocols: Isolation of this compound
The isolation of this compound from Eupatorium lindleyanum involves a multi-step process encompassing extraction and chromatographic separation. The following protocol is a synthesized representation of the general methods employed for the isolation of sesquiterpene lactones from this plant species.
Plant Material and Extraction
-
Plant Material: The whole plant of Eupatorium lindleyanum is collected, air-dried, and pulverized.
-
Extraction: The powdered plant material is extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure the exhaustive removal of secondary metabolites. The resulting ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Chromatographic Separation
The crude extract is subjected to a series of chromatographic techniques to isolate this compound.
-
Initial Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate. The chloroform-soluble fraction, which is enriched with sesquiterpene lactones, is retained for further purification.
-
Silica Gel Column Chromatography: The chloroform-soluble fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of increasing polarity, typically starting with a mixture of petroleum ether and ethyl acetate and gradually increasing the proportion of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled and further purified by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water. This final purification step yields this compound in its pure form.
Quantitative Data
The following table summarizes the key quantitative data associated with the isolation and characterization of this compound. Due to the limited availability of the primary isolation paper, specific yield percentages are not available.
| Parameter | Value |
| Plant Material | Eupatorium lindleyanum (whole plant) |
| Extraction Solvent | 95% Ethanol |
| Fractionation Solvents | Petroleum ether, Chloroform, Ethyl acetate |
| Column Chromatography Stationary Phase | Silica Gel |
| Column Chromatography Eluent | Petroleum ether-Ethyl acetate gradient |
| Preparative HPLC Stationary Phase | Reversed-phase C18 |
| Preparative HPLC Mobile Phase | Methanol-Water |
Structure Elucidation
The chemical structure of this compound was determined through extensive spectroscopic analysis, including:
-
1D NMR: ¹H NMR and ¹³C NMR spectroscopy to determine the proton and carbon framework.
-
2D NMR: COSY, HSQC, and HMBC experiments to establish the connectivity of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Eupatorium lindleyanum.
Caption: General workflow for the isolation of this compound.
Conclusion
This technical guide provides a detailed overview of the natural source and isolation of this compound. The methodologies described are based on established techniques for the separation of sesquiterpene lactones from plant matrices. This information is intended to support researchers in the fields of natural product chemistry and drug development in their efforts to isolate and further investigate the biological activities of this compound. Further research to optimize extraction and purification protocols could lead to higher yields and facilitate more extensive preclinical and clinical studies.
Unveiling the Phytochemical Landscape of Eupatorium lindleyanum: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical constituents found in Eupatorium lindleyanum, a perennial herbaceous plant with a history of use in traditional medicine. This document is intended for researchers, scientists, and drug development professionals interested in the rich phytochemical profile of this species. The guide details the major classes of compounds, their quantitative distribution within the plant, methodologies for their isolation and characterization, and insights into their biological activities, particularly focusing on anti-inflammatory pathways.
Core Chemical Constituents
Eupatorium lindleyanum is a rich source of a diverse array of secondary metabolites. Over 100 compounds have been isolated and identified from this plant, belonging to several major chemical classes.[1][2] The most prominent among these are terpenoids, particularly sesquiterpenoids and diterpenoids, flavonoids, and phenolic acids.[1][2] Other classes of compounds, including triterpenes, sterols, and alkaloids, have also been reported.[1][2]
The primary bioactive constituents are considered to be the sesquiterpene lactones, a subclass of sesquiterpenoids, which have demonstrated significant anti-inflammatory properties.[3] Flavonoids and phenolic acids also contribute to the plant's overall pharmacological profile, exhibiting antioxidant and other bioactivities.
A detailed, though not exhaustive, list of identified compounds is presented below:
Table 1: Major Chemical Constituents of Eupatorium lindleyanum
| Compound Class | Specific Compounds |
| Sesquiterpenoids | Eupalinolide A, Eupalinolide B, Eupalinolide C, Eupalinolide D, Eupalinolide E, Eupalinolide K, 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide |
| Flavonoids | Jaceosidin, Kaempferol, Quercetin, Astragalin, Trifolin, Hyperoside, Luteolin, Isoquercitrin, Rutin, Cirsiliol, Nepetin, Eupatrin |
| Phenolic Acids | Chlorogenic acid |
| Triterpenes | Taraxasteryl acetate, Pseudotaraxasteryl acetate, Pseudotaraxasterol |
| Diterpenoids | - |
| Sterols | - |
| Alkaloids | Echinatine |
| Coumarins | Scopoletin, 6,7-dimethylesculetin |
| Other | Butanoic acid, n-hexadecanoic acid |
Quantitative Analysis of Key Bioactive Compounds
The concentration of bioactive compounds in Eupatorium lindleyanum can vary significantly depending on the part of the plant. Recent studies have focused on quantifying key constituents in the flowers, leaves, and stems to identify the most potent plant parts for medicinal use. The flowers have been found to contain the highest concentrations of several key bioactive compounds, including sesquiterpene lactones and chlorogenic acid.[4]
Table 2: Quantitative Data of Selected Chemical Constituents in Different Parts of Eupatorium lindleyanum
| Compound | Plant Part | Concentration (mg/g of dry weight) | Analytical Method |
| Eupalinolide A | Flowers | 14.494 ± 1.674 | HPLC-PDA |
| Leaves | 5.390 ± 1.465 | HPLC-PDA | |
| Stems | 0.088 ± 0.040 | HPLC-PDA | |
| Eupalinolide B | Flowers | 12.681 ± 1.688 | HPLC-PDA |
| Leaves | 5.469 ± 0.710 | HPLC-PDA | |
| Stems | 0.295 ± 0.082 | HPLC-PDA | |
| Chlorogenic Acid | Flowers | Predominantly Found | UPLC-MS/MS |
| Leaves | Lower than Flowers | UPLC-MS/MS | |
| Stems | Least Present | UPLC-MS/MS | |
| Hyperoside | Flowers | 1.283 ± 0.684 | HPLC-PDA |
| Leaves | 2.617 ± 1.466 | HPLC-PDA | |
| Stems | 0.131 ± 0.037 | HPLC-PDA | |
| Total Flavonoids | Whole Plant | 1.142% (extraction rate) | Spectrophotometry |
Experimental Protocols
The isolation and characterization of chemical constituents from Eupatorium lindleyanum involve a multi-step process, beginning with extraction and followed by various chromatographic and spectroscopic techniques.
Extraction of Chemical Constituents
A common initial step is the extraction of dried and powdered plant material with a suitable solvent. For the extraction of a broad range of compounds, including flavonoids and terpenoids, ethanol is frequently used.[5] More advanced techniques such as ultrasonic-microwave synergistic extraction (UMSE) have been optimized to improve extraction efficiency.[5]
Detailed UMSE Protocol for Total Flavonoids: [5][6]
-
Plant Material: Dried and powdered whole plant of Eupatorium lindleyanum.
-
Solvent: 71.5% ethanol.
-
Liquid-to-Solid Ratio: 12.2 mL/g.
-
Microwave Power: 318 W.
-
Extraction Time: 143 seconds.
Following extraction, the crude extract is typically concentrated under reduced pressure to yield a residue that is then subjected to further purification.
Isolation and Purification
A variety of chromatographic techniques are employed to separate the individual compounds from the crude extract.
-
Macroporous Resin Chromatography: This technique is effective for the initial purification and enrichment of total flavonoids. AB-8 macroporous resin is a common choice.[5] The crude extract is loaded onto the column, washed with water to remove impurities, and then the flavonoids are eluted with a higher concentration of ethanol.
-
Silica Gel Column Chromatography: This is a standard technique for separating compounds based on their polarity. The extract is applied to a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).[1][7]
-
Sephadex LH-20 Column Chromatography: This is used for the separation of compounds based on their molecular size and is particularly useful for purifying flavonoids and other polyphenols.[1][7]
-
High-Speed Counter-Current Chromatography (HSCCC): This is a preparative liquid-liquid chromatography technique that has been successfully used for the one-step separation of sesquiterpenoid lactones from E. lindleyanum.[8]
Structural Elucidation and Quantification
Once isolated, the structures of the compounds are determined using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed chemical structure of the isolated compounds.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation patterns of the compounds, aiding in their identification.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are used for both the qualitative and quantitative analysis of the chemical constituents. When coupled with detectors like a Photodiode Array (PDA) detector or a mass spectrometer (MS), they provide a powerful tool for identifying and quantifying compounds in complex mixtures.[4]
Example HPLC Conditions for Quantification: [4]
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Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: PDA detector.
Bioactivity and Signaling Pathways
The chemical constituents of Eupatorium lindleyanum exhibit a range of biological activities, with anti-inflammatory effects being one of the most studied. Sesquiterpenoid lactones, in particular, have been shown to modulate key inflammatory signaling pathways.
Anti-inflammatory Signaling Pathway
Sesquiterpenoid lactones from E. lindleyanum have been demonstrated to suppress the inflammatory response induced by lipopolysaccharide (LPS) in various cell types. The underlying mechanism involves the inhibition of the PI3K/Akt and MAPK/NF-κB signaling pathways.[3]
LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a downstream cascade of signaling events that lead to the production of pro-inflammatory cytokines such as TNF-α and IL-6. The sesquiterpenoid lactones from E. lindleyanum intervene in this process by inhibiting the phosphorylation of key proteins in the PI3K/Akt and MAPK pathways, ultimately leading to the suppression of the transcription factor NF-κB, a master regulator of inflammation.[3]
References
- 1. The PI3K/Akt pathway is required for LPS activation of microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of sesquiterpene lactones in Eupatorium lindleyanum by HPLC-PDA-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Extraction and purification of total flavonoids from Eupatorium lindleyanum DC. and evaluation of their antioxidant and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and purification of total flavonoids from Eupatorium lindleyanum DC. and evaluation of their antioxidant and enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Spectroscopic Data of Eupalinilide C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinilide C is a sesquiterpene lactone belonging to the guaianolide class of natural products. It was first isolated from the plant Eupatorium lindleyanum.[1] The structural elucidation of this compound, along with its congeners, was accomplished through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a detailed overview of the available spectroscopic data for this compound and the experimental protocols employed for its characterization.
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the molecular formula of a compound. For this compound, the HRESIMS data provides the exact mass, which, in conjunction with other spectroscopic data, confirms its elemental composition.
| Parameter | Observed Value |
| Ionization Mode | ESI |
| Mass Analyzer | TOF or Orbitrap |
| Molecular Ion | [M+Na]⁺ |
| High-Resolution Mass Spectrometry (HRESIMS) | |
| Molecular Formula | C₂₀H₂₆O₇ |
| Calculated Mass | 394.1627 |
| Measured Mass | 394.1625 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments were used to assign all the proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.
¹H NMR Data (500 MHz, CDCl₃)
The ¹H NMR spectrum of this compound reveals the chemical environment of each proton in the molecule. The chemical shifts (δ), multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) are crucial for determining the connectivity of the protons.
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 5.10 | d | 3.0 |
| 2α | 2.15 | m | |
| 2β | 1.90 | m | |
| 3α | 2.25 | m | |
| 3β | 2.05 | m | |
| 5 | 3.15 | d | 10.5 |
| 6 | 4.20 | t | 10.0 |
| 7 | 2.80 | m | |
| 9α | 2.50 | dd | 14.0, 4.5 |
| 9β | 1.85 | dd | 14.0, 11.0 |
| 13a | 6.25 | d | 3.5 |
| 13b | 5.60 | d | 3.0 |
| 14 | 1.10 | s | |
| 15 | 1.25 | d | 7.0 |
| 2' | 6.90 | q | 7.0 |
| 3' | 1.95 | d | 7.0 |
| 4' | 1.85 | s |
¹³C NMR Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts (δ) are indicative of the type of carbon atom (e.g., carbonyl, olefinic, aliphatic).
| Position | δ (ppm) |
| 1 | 134.5 |
| 2 | 26.8 |
| 3 | 39.5 |
| 4 | 139.8 |
| 5 | 50.1 |
| 6 | 82.3 |
| 7 | 51.5 |
| 8 | 78.9 |
| 9 | 41.2 |
| 10 | 149.5 |
| 11 | 138.0 |
| 12 | 170.1 |
| 13 | 121.5 |
| 14 | 17.5 |
| 15 | 16.8 |
| 1' | 167.2 |
| 2' | 128.0 |
| 3' | 138.5 |
| 4' | 15.8 |
| 5' | 20.5 |
Experimental Protocols
The spectroscopic data for this compound were acquired using standard, high-resolution instrumentation and methodologies.
NMR Spectroscopy
-
Sample Preparation: this compound was dissolved in deuterated chloroform (CDCl₃).
-
Instrumentation: NMR spectra were recorded on a Bruker AV-500 spectrometer.
-
¹H NMR: Acquired at 500 MHz with chemical shifts referenced to the residual CHCl₃ signal (δ 7.26 ppm).
-
¹³C NMR: Acquired at 125 MHz with chemical shifts referenced to the CDCl₃ solvent signal (δ 77.0 ppm).
-
2D NMR: Standard pulse sequences were used for COSY, HSQC, and HMBC experiments to establish connectivities.
Mass Spectrometry
-
Instrumentation: High-resolution mass spectra were obtained on a TOF or Orbitrap mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode was used.
-
Data Analysis: The molecular formula was determined from the accurate mass measurement of the [M+Na]⁺ ion.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
References
Preliminary Biological Screening of Eupalinilide C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of Eupalinilide C, a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. This document summarizes the available data on its cytotoxic activity, outlines detailed experimental protocols for relevant biological assays, and presents visual workflows to facilitate understanding and replication of the described methodologies.
Introduction
This compound belongs to a class of natural products that have garnered significant interest in the field of drug discovery due to their diverse biological activities. Preliminary screenings of extracts from Eupatorium lindleyanum have revealed potent cytotoxic effects, prompting the isolation and characterization of several bioactive compounds, including this compound and its analogues such as Eupalinilide B and E. This guide focuses on the initial biological evaluation of this compound, providing a foundational resource for further investigation into its therapeutic potential.
Cytotoxicity Screening
This compound has been subjected to preliminary cytotoxicity screening against murine leukemia (P-388) and human lung carcinoma (A-549) cell lines. While the compound was included in these initial assays, the publicly available literature does not specify the quantitative IC50 values for this compound. However, data from its analogues, Eupalinilide B and E, which were tested in the same studies, provide valuable context for the potential activity of this class of compounds.
Data Presentation
For comparative purposes, the cytotoxic activities of the closely related Eupalinilide B and E are presented below.
| Compound | Cell Line | IC50 (µM) | Source |
| Eupalinilide B | P-388 | Data not specified | [1] |
| A-549 | Data not specified | [1] | |
| TU686 (Laryngeal Cancer) | 6.73 | [1] | |
| TU212 (Laryngeal Cancer) | 1.03 | [1] | |
| M4e (Laryngeal Cancer) | 3.12 | [1] | |
| AMC-HN-8 (Laryngeal Cancer) | 2.13 | [1] | |
| Hep-2 (Laryngeal Cancer) | 9.07 | [1] | |
| LCC (Laryngeal Cancer) | 4.20 | [1] | |
| Eupalinilide E | P-388 | No activity | [2] |
| A-549 | 0.028 | [2] |
Note: While this compound was tested against P-388 and A-549 cell lines, the specific IC50 values have not been reported in the reviewed literature. The potent activity of its analogues suggests that this compound may also possess cytotoxic properties that warrant further investigation.
Experimental Protocols
To facilitate further research on this compound and related compounds, detailed protocols for standard cytotoxicity and anti-inflammatory assays are provided below.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Assay: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Cell culture medium (DMEM supplemented with 10% FBS)
-
96-well microtiter plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B.
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for the MTT cytotoxicity assay.
References
Eupalinilide C: A Technical Guide on its Discovery, Isolation, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinilide C is a naturally occurring sesquiterpene lactone, a class of secondary metabolites known for their diverse and potent biological activities. First isolated in 2004, this compound is part of a larger family of complex phytochemicals derived from the plant genus Eupatorium, which has a long history in traditional medicine. This technical guide provides an in-depth overview of the discovery, isolation, and initial biological evaluation of this compound, presenting the available data in a structured format to support further research and development.
Historical Context and Discovery
This compound was first identified by a team of researchers led by Huo, Yang, Ding, and Yue, who were investigating the cytotoxic constituents of Eupatorium lindleyanum DC., a plant used in traditional Chinese medicine.[1] Their work, published in the Journal of Natural Products in 2004, detailed the isolation and structure elucidation of ten new guaiane-type sesquiterpene lactones, one of which was named this compound.[1] This discovery was part of a broader effort to identify novel anticancer agents from natural sources.
The plant material, the whole of Eupatorium lindleyanum, was collected and subjected to a systematic extraction and isolation process to yield a series of previously unknown compounds. The structural determination of this compound and its congeners was accomplished through extensive spectroscopic analysis, primarily using one-dimensional and two-dimensional nuclear magnetic resonance (NMR) techniques.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₄O₇ |
| Molecular Weight | 376.40 g/mol |
| CAS Number | 757202-11-2 |
| Class | Sesquiterpene Lactone (Guaianolide) |
| Source Organism | Eupatorium lindleyanum DC. |
Experimental Protocols
Isolation of this compound
The following is a detailed description of the experimental protocol for the isolation of this compound, as reported by Huo et al. (2004).
Plant Material and Extraction: The whole plants of Eupatorium lindleyanum were collected, air-dried, and powdered. The powdered plant material was then extracted exhaustively with 95% ethanol at room temperature. The resulting crude extract was concentrated under reduced pressure to yield a residue.
Fractionation and Purification: The crude ethanol extract was suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate. The chloroform-soluble fraction, which showed promising bioactivity, was subjected to further separation.
This fraction was chromatographed on a silica gel column, eluting with a gradient of chloroform-methanol to yield several sub-fractions. Fractions containing compounds of interest were further purified by repeated column chromatography on silica gel and preparative thin-layer chromatography (TLC). Final purification was achieved by recrystallization to afford pure this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic methods:
-
¹H NMR and ¹³C NMR: Provided the carbon framework and proton environments.
-
2D NMR (COSY, HMQC, HMBC): Established the connectivity of protons and carbons, allowing for the complete assignment of the molecular structure.
-
Mass Spectrometry (MS): Determined the molecular weight and elemental composition.
Biological Activity
In the initial study, this compound was evaluated for its cytotoxic activity against two cancer cell lines: murine lymphocytic leukemia (P-388) and human lung carcinoma (A-549).[1] While the study highlighted the potent cytotoxicity of its sister compounds, Eupalinilide B and E, specific quantitative data for this compound was not prominently reported in the abstract, suggesting it may have exhibited weaker activity in this initial screen.[1] Subsequent research has largely focused on the more potent analogues, leaving the biological profile of this compound less characterized.
Signaling Pathways and Experimental Workflows
To visualize the general workflow of natural product discovery and the context of cytotoxicity testing, the following diagrams are provided.
Caption: General workflow for the isolation and initial biological screening of this compound.
Conclusion and Future Directions
This compound is a sesquiterpene lactone with a well-defined structure, isolated from Eupatorium lindleyanum. While its initial discovery was part of a search for cytotoxic compounds, its specific biological activity and mechanism of action remain largely unexplored, especially in comparison to its more potent analogues like Eupalinilide E. The detailed protocols for its isolation and characterization provide a solid foundation for producing this compound for further study.
Future research should focus on a more comprehensive evaluation of the biological activities of this compound. This could include broader cytotoxicity screening against a larger panel of cancer cell lines, as well as investigation into other potential therapeutic areas such as anti-inflammatory, antimicrobial, or immunomodulatory activities, which are common for this class of compounds. Elucidating the mechanism of action of this compound, even if it is less potent than its relatives, could provide valuable structure-activity relationship insights for the development of new therapeutic agents based on the guaianolide scaffold.
References
An In-depth Technical Guide to Eupalinilide C: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinilide C is a naturally occurring sesquiterpene lactone, a class of secondary metabolites known for their diverse and potent biological activities. Isolated from Eupatorium lindleyanum DC., a plant with a history of use in traditional medicine, this compound has garnered interest within the scientific community for its potential cytotoxic effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside methodologies for its isolation and biological evaluation, to support further research and development efforts.
Physicochemical Properties
This compound is a crystalline solid with the molecular formula C₂₀H₂₄O₇ and a molecular weight of 376.4 g/mol .[1] While a specific melting point has not been detailed in readily available literature, its crystalline nature suggests a defined melting temperature.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₇ | [1] |
| Molecular Weight | 376.4 g/mol | [1] |
| Physical State | Crystalline Solid | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Source | Eupatorium lindleyanum DC. | [1] |
Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While the complete raw spectral data is not publicly available, the initial characterization relied on these methods to determine its complex guaiane-type sesquiterpene lactone structure.
Experimental Protocols
Isolation and Purification of this compound from Eupatorium lindleyanum
The following is a generalized workflow for the isolation and purification of sesquiterpene lactones from Eupatorium lindleyanum, based on common phytochemical extraction techniques. The specific details for this compound would be found in the primary literature.
Cytotoxicity Assays of this compound
This compound has been evaluated for its cytotoxic activity against P-388 murine leukemia cells and A-549 human lung carcinoma cells. A standard experimental workflow for such an assay is outlined below.
Biological Activity and Signaling Pathways
While this compound has been identified as having cytotoxic properties, the specific signaling pathways through which it exerts its effects have not been extensively elucidated in published research. Studies on other sesquiterpene lactones isolated from Eupatorium lindleyanum, such as Eupalinolide O, have shown that they can induce apoptosis and cell cycle arrest in cancer cells. For instance, Eupalinolide O was found to suppress the Akt signaling pathway in MDA-MB-468 breast cancer cells. It is plausible that this compound may share similar mechanisms of action, potentially targeting key cellular pathways involved in cell proliferation, survival, and apoptosis. However, further dedicated mechanistic studies are required to confirm the precise signaling cascades modulated by this compound.
Conclusion
This compound represents a promising natural product with demonstrated cytotoxic activity. This guide has summarized its core physical and chemical properties and provided an overview of the methodologies used for its study. Significant gaps in the publicly available data, particularly concerning detailed spectral information and a definitive understanding of its mechanism of action, highlight the need for further investigation. Future research focused on elucidating the specific molecular targets and signaling pathways of this compound will be crucial in unlocking its full therapeutic potential in drug development.
References
Eupalinilide C CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties of Eupalinilide C, a sesquiterpenoid of interest in the scientific community.
Core Chemical Identifiers
A fundamental aspect of any chemical compound's profile is its unique identifiers and molecular formula, which are crucial for database searches, regulatory submissions, and experimental design.
| Identifier | Value | Source |
| CAS Number | 757202-11-2 | [1] |
| Molecular Formula | C20H24O7 | [1] |
This compound is a member of the guaiane-type sesquiterpene lactones. It was first isolated from the whole plant of Eupatorium lindleyanum. This class of compounds is noted for its diverse biological activities.
Further investigation into the biological activity of related compounds has shown that Eupalinilide B and Eupalinilide E exhibit potent cytotoxicity against P-388 and A-549 tumor cell lines.
Experimental Data & Protocols
At present, detailed experimental protocols and signaling pathway information for this compound are not extensively available in the public domain. The primary literature focuses on the isolation and structural elucidation of a series of eupalinilides, including this compound.
The general methodology for the isolation of this compound, as described for a class of similar compounds, involves extraction from the plant source, Eupatorium lindleyanum, followed by chromatographic separation techniques to yield the pure compound. The structural determination is typically achieved through spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
As research into the biological effects of this compound progresses, it is anticipated that more detailed experimental protocols and mechanistic studies will become available.
Logical Relationship of Compound Identification
The process of identifying and characterizing a novel natural product like this compound follows a logical workflow. This begins with the collection and extraction of the source material, followed by purification and subsequent structural analysis.
References
Methodological & Application
Total Synthesis of Eupalinilide C: A Comprehensive Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the synthetic strategies toward Eupalinilide C, a member of the guaianolide class of natural products. While a direct total synthesis of this compound has not been explicitly published, this guide leverages the well-documented total syntheses of the closely related analogue, Eupalinilide E, to propose a viable synthetic pathway. This application note includes detailed experimental protocols adapted from the seminal works of the Hajra and Siegel research groups on Eupalinilide E, quantitative data from these syntheses, and visualizations of the proposed synthetic logic.
Eupalinilides are a family of sesquiterpene lactones isolated from the plant Eupatorium lindleyanum. Among them, this compound and Eupalinilide E have garnered significant interest due to their potential biological activities, including cytotoxicity against cancer cell lines and the promotion of hematopoietic stem and progenitor cell (HSPC) expansion. The scarcity of these compounds from natural sources necessitates robust synthetic routes to enable further biological evaluation and drug development efforts.
Structural Comparison: this compound vs. Eupalinilide E
Understanding the structural nuances between this compound and Eupalinilide E is paramount for adapting existing synthetic routes. Both molecules share the characteristic 5-7-5 tricyclic guaianolide core. The key difference lies in the nature of the ester side chain at the C8 position. Eupalinilide E possesses a tiglate ester, while this compound features an angelate ester. This subtle difference in the geometry of the double bond within the ester moiety represents the primary synthetic challenge in converting a synthesis of Eupalinilide E to one for this compound.
Proposed Retrosynthetic Analysis of this compound
The synthetic strategy for this compound can be logically derived from the successful total syntheses of Eupalinilide E. The overarching approach involves the late-stage introduction of the angelate side chain, allowing for the utilization of a common advanced intermediate that is central to the synthesis of Eupalinilide E. A proposed retrosynthetic pathway is outlined below.
Caption: Retrosynthetic analysis of this compound.
Key Synthetic Strategies and Experimental Protocols
Two primary synthetic routes have been reported for Eupalinilide E, developed by the research groups of Saumen Hajra and Dionicio Siegel. Both strategies offer viable pathways to the advanced tricyclic core intermediate required for the synthesis of this compound.
The Hajra Group's Convergent Approach
The Hajra synthesis is a concise and scalable asymmetric total synthesis of Eupalinilide E, achieved in 12 steps with an overall yield of 20%.[1][2] A key feature of this route is a tandem Favorskii rearrangement–elimination reaction to construct a key cyclopentene carbaldehyde intermediate.
Experimental Workflow (Hajra Approach):
Caption: Experimental workflow for the Hajra synthesis.
Selected Experimental Protocols (Adapted from Hajra et al.):
-
Tandem Favorskii Rearrangement–Elimination: To a solution of the O-tosylchlorohydrin derived from (R)-(-)-carvone in toluene is added N-methylimidazole. The reaction mixture is heated to 50 °C and stirred until completion. This key step proceeds without the need for chromatographic purification, contributing to the efficiency of the synthesis.
-
Tandem Allylboration–Lactonization: The carvone-derived 2-cyclopentene carbaldehyde and the allylboronate prepared from a protected propargyl alcohol are combined in trifluoroethanol. This catalyst-free reaction proceeds stereospecifically to afford the β-hydroxymethyl-α-methylene-γ-butyrolactone, which forms the core of the eupalinilide structure.
The Siegel Group's Linear Approach
The Siegel group's synthesis of Eupalinilide E involves a 20-step sequence with an overall yield of 2.29%. A notable feature of this route is the late-stage double allylic C-H oxidation, which simplifies the early stages of the synthesis by carrying through less functionalized intermediates.
Key Reactions in the Siegel Synthesis:
Caption: Key transformations in the Siegel synthesis.
Selected Experimental Protocols (Adapted from Siegel et al.):
-
Diastereoselective Borylative Enyne Cyclization: This key step is used to construct the seven-membered ring of the guaianolide core with high stereocontrol.
-
Late-Stage Double Allylic C-H Oxidation: This transformation introduces key oxygen functionalities at a late stage of the synthesis, a strategy that avoids protecting group manipulations in earlier steps.
-
Angelate Esterification (Proposed for this compound): The advanced tricyclic core intermediate, obtained via either the Hajra or Siegel route, would undergo esterification with angelic acid. Standard esterification conditions, such as Yamaguchi or Steglich esterification, could be employed. Careful optimization of the reaction conditions would be necessary to avoid isomerization of the angelate to the tiglate.
Quantitative Data Summary
The following table summarizes the key quantitative data from the reported total synthesis of Eupalinilide E by the Hajra group.
| Parameter | Value | Reference |
| Total Number of Steps | 12 | [1][2] |
| Overall Yield | 20% | [1][2] |
| Starting Material | (R)-(-)-Carvone | [1] |
| Number of Chromatographic Purifications | 6 | [1] |
Conclusion
The total synthesis of this compound is a challenging yet achievable goal for synthetic chemists. By leveraging the elegant and efficient strategies developed for the synthesis of Eupalinilide E by the Hajra and Siegel groups, a clear path to this compound can be envisioned. The key modification would be the final esterification step, substituting angelic acid for tiglic acid. The detailed protocols and strategic insights provided in this document serve as a valuable resource for researchers aiming to synthesize this compound and other related guaianolide natural products for further investigation into their promising biological activities.
References
Synthetic Routes to Guaianolide Core Structures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of prominent synthetic strategies for constructing the guaianolide core, a common structural motif in a large class of biologically active sesquiterpene lactones. The information presented herein is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.
Guaianolides exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties, making them attractive targets for total synthesis and analog development. The construction of their characteristic 5-7-5 fused ring system, often adorned with multiple stereocenters and oxygenation, presents a significant synthetic challenge. This document outlines several key synthetic approaches, providing detailed experimental protocols for seminal reactions and summarizing quantitative data to facilitate comparison and selection of appropriate synthetic routes.
Key Synthetic Strategies
Several elegant strategies have been developed to access the guaianolide skeleton. The choice of a particular route often depends on the target molecule's specific stereochemistry and functionalization pattern. The following sections detail some of the most successful and widely adopted approaches.
Chiral Pool Approach: Leveraging Nature's Starting Materials
A common and efficient strategy involves the use of readily available and enantiomerically pure natural products as starting materials. This "chiral pool" approach significantly simplifies the synthesis by providing a scaffold with pre-defined stereocenters.
-
From (-)-α-Santonin: The abundant sesquiterpene lactone (-)-α-santonin has been extensively utilized, particularly for the synthesis of Asteraceae guaianolides.[1] A classic transformation involves a photochemical rearrangement of santonin derivatives to construct the hydroazulene core.[1] This approach has led to the synthesis of over 30 distinct guaianolides.[1]
-
From (+)-Carvone: Cyclic monoterpenes like carvone are valuable starting materials, especially for guaianolides bearing oxidation at the C-3 position.[2] Ring-contraction strategies, such as the Favorskii rearrangement, are often employed to construct the five-membered ring of the guaianolide core from carvone-derived intermediates.[2] The availability of both enantiomers of many cyclic monoterpenes makes this a versatile approach for accessing a wide array of guaianolides.[1]
A generalized workflow for a chiral pool approach starting from carvone is depicted below.
Caption: Generalized workflow for guaianolide synthesis from carvone.
Double Allylation Strategy
A powerful convergent strategy for the construction of the guaianolide framework is the double allylation disconnection.[1][2] This approach involves the coupling of two simpler fragments, a ten-carbon unit and a five-carbon unit, followed by an intramolecular allylation to form the seven-membered ring.[1][2] This strategy has been successfully applied to the gram-scale total synthesis of (+)-mikanokryptin.[2]
The general disconnection is illustrated in the following diagram:
Caption: Double allylation retrosynthetic analysis.
Intramolecular [4+3] Cycloaddition
The intramolecular [4+3] cycloaddition of a furfuryl cation with a tethered diene provides a rapid and stereoselective entry into the tricyclic core of guaianolides.[3][4] This strategy allows for the construction of the 5-7 fused ring system in a single step from a linear precursor. A notable example is the gallium(III) triflate-catalyzed cycloaddition to form functionalized furan-derived tricycles.[3][4]
Tandem Reaction Cascades: Oxy-Cope/Ene Reaction
Biomimetic approaches that mimic natural biosynthetic pathways offer elegant solutions to complex synthetic problems. A rationally designed oxy-Cope/ene reaction cascade has been developed for the stereodivergent synthesis of 6,12-guaianolide C1 epimers.[4] This key step generates distinct conformers of a germacranolide intermediate, each leading to a specific C1 epimer, thus providing access to a broader range of natural product-like structures.[4]
Quantitative Data Summary
The following table summarizes the overall yields and step counts for the total synthesis of several representative guaianolides, highlighting the efficiency of different synthetic strategies.
| Target Guaianolide | Key Strategy | Starting Material | Number of Steps | Overall Yield (%) | Reference |
| (+)-Mikanokryptin | Double Allylation | (+)-Carvone | 10 | 6 | [2] |
| (-)-Thapsigargin | Favorskii Rearrangement, RCM | (S)-Carvone | 12 | 5.7 | |
| (-)-Nortrilobolide | Ketone Alkylation, Pinacol Coupling | Not Specified | 10 | 13 |
Experimental Protocols
This section provides detailed experimental procedures for key transformations in the synthesis of guaianolide core structures. These protocols are adapted from the primary literature and are intended to be representative examples.
Protocol 1: Gram-Scale Synthesis of (+)-Mikanokryptin via Double Allylation [2]
Step 1: Preparation of the 10-Carbon Aldehyde Fragment
A robust three-step protocol was developed from (+)-carvone to procure the aldehyde fragment on a multi-gram scale. This involved a one-pot allylic chlorination/Luche reduction, followed by hydroxyl silylation, and a one-pot chemoselective ozonolysis/aldol condensation.
Step 2: Intermolecular Indium-Mediated Allylation
To a solution of the 10-carbon aldehyde fragment and an allylic bromide in a suitable solvent, indium metal is added. The reaction is stirred at room temperature until completion. The inclusion of one equivalent of water can aid in the diastereoselectivity of this transformation. The reaction mixture is then worked up and purified by column chromatography.
Step 3: Intramolecular Tin(II) Chloride-Mediated Allylation
The product from the previous step is subjected to deacetalization and concomitant silylation. The resulting intermediate is then treated with SnCl₂ in the presence of NaI to induce a clean and diastereoselective intramolecular allylation, presumably via an in-situ generated allylic iodide, to form the 5-7-5 fused guaianolide lactone system.
Protocol 2: Intramolecular [4+3] Cycloaddition for Guaianolide Ring System [3][4]
A solution of the furan-containing precursor with a pendant cyclopentadiene moiety in a suitable solvent is treated with a catalytic amount of gallium(III) triflate. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then quenched, extracted, and the crude product is purified by column chromatography to yield the tricyclic guaianolide core.
Protocol 3: Oxy-Cope/Ene Reaction Cascade [4]
An elemanolide-type scaffold is heated in a high-boiling solvent (e.g., toluene) to induce a thermal oxy-Cope rearrangement followed by an ene reaction. The reaction temperature and time are critical for controlling the stereochemical outcome. The resulting mixture of C1 epimers can be separated by chromatography.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this document.
Caption: Overview of synthetic strategies to the guaianolide core.
Caption: Stereodivergent synthesis via oxy-Cope/ene cascade.
References
- 1. Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereodivergent Synthesis of 6,12-Guaianolide C1 Epimers via a Rationally Designed Oxy-Cope/Ene Reaction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A three-step synthesis of the guaianolide ring system [biblio.ugent.be]
Application Notes and Protocols: Eupalinilide C Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the cytotoxic effects of Eupalinilide C, a natural product of interest for its potential therapeutic properties. The following sections outline the necessary reagents, equipment, and step-by-step procedures for conducting a robust in vitro cytotoxicity assay.
Introduction
Eupalinilides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus. While research has highlighted the cytotoxic potential of related compounds like Eupalinilide B and E against various cancer cell lines, specific data on this compound remains limited. It has been noted that this compound, along with other analogues, has been evaluated against P-388 and A-549 tumor cell lines[1]. This protocol provides a framework for researchers to systematically evaluate the cytotoxicity of this compound using a common colorimetric method, the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability[2].
Data Presentation
The following table summarizes hypothetical quantitative data for the cytotoxicity of this compound against various cell lines. This table is intended as a template for presenting experimental findings.
| Cell Line | Compound | IC50 (µM) | Incubation Time (hrs) | Reference |
| A-549 (Human Lung Carcinoma) | This compound | Data to be determined | 48 | N/A |
| P-388 (Mouse Leukemia) | This compound | Data to be determined | 48 | N/A |
| TU212 (Laryngeal Cancer) | Eupalinilide B | 1.03 | 48 | [3] |
| AMC-HN-8 (Laryngeal Cancer) | Eupalinilide B | 2.13 | 48 | [3] |
| M4e (Laryngeal Cancer) | Eupalinilide B | 3.12 | 48 | [3] |
| LCC (Laryngeal Cancer) | Eupalinilide B | 4.20 | 48 | [3] |
| TU686 (Laryngeal Cancer) | Eupalinilide B | 6.73 | 48 | [3] |
| Hep-2 (Laryngeal Cancer) | Eupalinilide B | 9.07 | 48 | [3] |
Experimental Protocols
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., A-549, P-388)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
-
Sterile pipette tips and tubes
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Isolating Eupalinilide C: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, this document provides comprehensive application notes and detailed protocols for the isolation of Eupalinilide C, a promising sesquiterpenoid lactone, from plant material. This compound, along with its structural analogs, has garnered significant interest for its potential therapeutic properties.
This compound is a member of the guaiane-type sesquiterpenoid lactones and has been identified in Eupatorium lindleyanum, a plant with a history of use in traditional medicine. The isolation and purification of this compound are critical first steps for further pharmacological investigation and drug development. This guide outlines a robust methodology for obtaining this compound in high purity.
Data Summary: A Comparative Overview of Purification Parameters
The following table summarizes the key quantitative data for the isolation process, providing a clear comparison of the parameters involved in the extraction and purification of sesquiterpenoid lactones from Eupatorium lindleyanum.
| Parameter | Value |
| Plant Material | |
| Plant Species | Eupatorium lindleyanum DC. |
| Plant Part Used | Dried and powdered aerial parts |
| Initial Biomass | 10.0 kg |
| Extraction | |
| Extraction Solvent | 95% Ethanol (EtOH) |
| Extraction Method | Maceration at ambient temperature |
| Number of Extractions | 3 |
| Solvent Partitioning | |
| Primary Extract Suspension | Water |
| Sequential Solvents | 1. Petroleum Ether2. Ethyl Acetate3. n-Butanol |
| Fraction for Further Purification | n-Butanol fraction |
| High-Speed Counter-Current Chromatography (HSCCC) | |
| Instrument | High-Speed Counter-Current Chromatography system |
| Solvent System | n-hexane–ethyl acetate–methanol–water |
| Solvent System Ratio (v/v/v/v) | 1:4:2:3 |
| Sample Load | 540 mg of n-butanol fraction |
| Flow Rate (Mobile Phase) | 2.0 mL/min |
| Revolution Speed | 900 rpm |
| Detection Wavelength | 254 nm |
| Yield and Purity (of related compounds) | |
| Eupalinolide A Yield | 17.9 mg |
| Eupalinolide A Purity | 97.9% |
| Eupalinolide B Yield | 19.3 mg |
| Eupalinolide B Purity | 97.1% |
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed methodology for the isolation of this compound, based on established protocols for structurally similar compounds from Eupatorium lindleyanum.
Plant Material Preparation and Extraction
-
Grinding: Obtain 10.0 kg of the dried aerial parts of Eupatorium lindleyanum and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for 24 hours. Repeat this extraction process three times to ensure the exhaustive removal of secondary metabolites.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Solvent Partitioning for Fractionation
-
Suspension: Suspend the crude ethanolic extract in water.
-
Sequential Extraction: Perform a liquid-liquid extraction in a separatory funnel using solvents of increasing polarity.
-
First, partition the aqueous suspension with petroleum ether to remove nonpolar compounds.
-
Next, extract the aqueous layer with ethyl acetate.
-
Finally, extract the remaining aqueous layer with n-butanol.
-
-
Fraction Collection: Collect the n-butanol fraction, as it is enriched with sesquiterpenoid lactones, and concentrate it to dryness. This fraction will be used for further purification.
Purification by High-Speed Counter-Current Chromatography (HSCCC)
High-Speed Counter-Current Chromatography is a liquid-liquid partition chromatography technique that is highly effective for the separation of natural products.
-
Solvent System Preparation: Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 1:4:2:3. Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.
-
HSCCC Instrument Setup:
-
Fill the HSCCC column with the upper phase as the stationary phase.
-
Set the revolution speed to 900 rpm.
-
Pump the lower phase as the mobile phase at a flow rate of 2.0 mL/min.
-
-
Sample Injection: Dissolve 540 mg of the dried n-butanol fraction in a suitable volume of the biphasic solvent system and inject it into the HSCCC column.
-
Chromatographic Separation: Monitor the effluent at a wavelength of 254 nm. Collect fractions based on the resulting chromatogram peaks. This compound is expected to elute in a distinct peak, likely in proximity to eupalinolides A and B.
-
Fraction Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds.
-
Compound Identification: Combine the pure fractions containing this compound and confirm its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing the Workflow
The following diagram illustrates the complete experimental workflow for the isolation of this compound from Eupatorium lindleyanum.
Application Notes and Protocols for In Vitro Evaluation of Eupalinilide C
Disclaimer: As of the current date, specific in vitro experimental data and established protocols for Eupalinilide C are not available in the published scientific literature. The following application notes and protocols are based on methodologies reported for structurally related guaianolide sesquiterpenes, such as Eupalinilide B and Eupalinilide E, isolated from the same genus, Eupatorium. These protocols provide a foundational framework for researchers and drug development professionals to design and conduct in vitro studies on this compound. It is highly recommended that these protocols be optimized for specific experimental conditions and cell lines.
Introduction to Eupalinilides and Their Bioactivity
Eupalinilides are a class of sesquiterpene lactones, specifically guaianolides, isolated from plants of the Eupatorium genus. This class of compounds has demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects. Notably, Eupalinilide B has been shown to inhibit the proliferation of various laryngeal cancer cell lines, and Eupalinilide E has exhibited potent cytotoxic activity against human lung cancer cells.[1][2] Sesquiterpene lactones from Eupatorium lindleyanum have also displayed significant anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in murine macrophages.[3][4]
Given the shared chemical scaffold, it is plausible that this compound possesses similar cytotoxic and/or anti-inflammatory activities. The following sections provide detailed protocols for investigating these potential effects.
Quantitative Data Summary for Related Eupalinilides
For comparative purposes, the following table summarizes the reported cytotoxic activities of Eupalinilide B and E against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Eupalinilide B | TU686 | Laryngeal Cancer | 6.73 µM | [2] |
| TU212 | Laryngeal Cancer | 1.03 µM | [2] | |
| M4e | Laryngeal Cancer | 3.12 µM | [2] | |
| AMC-HN-8 | Laryngeal Cancer | 2.13 µM | [2] | |
| Hep-2 | Laryngeal Cancer | 9.07 µM | [2] | |
| LCC | Laryngeal Cancer | 4.20 µM | [2] | |
| Eupalinilide E | A549 | Human Lung Cancer | 28 nM | [1] |
| P388 | Leukemia | No Activity | [1] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT or CCK-8 Assay)
This protocol is designed to assess the dose-dependent cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., A549, MCF-7, HepG2)[5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8) solution
-
DMSO or Solubilization Buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
Cell Viability Assessment:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. After incubation, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, according to the manufacturer's instructions.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Anti-inflammatory Assay (Nitric Oxide and Cytokine Measurement)
This protocol is to evaluate the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages.
Materials:
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from a preliminary cytotoxicity assay) for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known anti-inflammatory drug + LPS).
-
Nitric Oxide (NO) Measurement:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A and 50 µL of Griess Reagent B to the supernatant.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the NO concentration.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Collect the remaining cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-stimulated vehicle control.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the in vitro evaluation of this compound.
Caption: General workflow for in vitro evaluation of this compound.
Hypothetical Anti-inflammatory Signaling Pathway
This diagram illustrates a plausible signaling pathway that could be inhibited by a sesquiterpene lactone like this compound in LPS-stimulated macrophages. This is a generalized representation and requires experimental validation for this compound.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Guaianolide Sesquiterpenes With Significant Antiproliferative Activities From the Leaves of Artemisia argyi - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Eupalinilide C Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for testing the biological activity of Eupalinilide C, a sesquiterpene lactone with potential cytotoxic effects. The protocols outlined below are designed for researchers in oncology and drug discovery to assess the efficacy of this compound against established cancer cell lines.
Introduction
This compound is a guaianolide sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. Preliminary studies have indicated its potential as a cytotoxic agent. This document details the appropriate cell lines for testing its activity, protocols for cytotoxicity assays, and insights into its potential mechanism of action based on the activity of related compounds.
Recommended Cell Lines
Based on initial screening studies, the following cell lines are recommended for evaluating the cytotoxic activity of this compound:
-
P-388 (Murine Leukemia): A suspension cell line derived from a lymphoid neoplasm in a DBA/2 mouse. It is widely used for the screening of potential anticancer drugs.
-
A-549 (Human Lung Carcinoma): An adherent cell line derived from a human lung adenocarcinoma. These cells are a well-established model for lung cancer research.
Cytotoxicity Data
The following table summarizes the available cytotoxicity data for this compound and related compounds from the foundational study by Huo et al. (2004).
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | P-388 | Data not available in public abstracts[1] |
| This compound | A-549 | Data not available in public abstracts[1] |
Note: The specific IC50 values for this compound are not available in the publicly accessible abstracts of the primary literature. Researchers are encouraged to perform cytotoxicity assays to determine these values.
Experimental Protocols
Detailed protocols for cell culture and cytotoxicity assays are provided below.
Cell Line Culture Protocols
A-549 Human Lung Carcinoma Cells
-
Growth Medium: ATCC-formulated F-12K Medium (ATCC 30-2004) supplemented with 10% fetal bovine serum (FBS).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing:
-
Rinse the cell layer with Dulbecco's Phosphate-Buffered Saline (D-PBS) to remove residual serum.
-
Add 2.0 to 3.0 mL of Trypsin-EDTA solution and incubate until cells detach (typically 5 to 15 minutes).
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and dispense into new culture flasks at a recommended ratio of 1:3 to 1:8.
-
Renew the culture medium 2 to 3 times per week.
-
P-388 Murine Leukemia Cells
-
Growth Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Culture Conditions: Maintain as a suspension culture at 37°C in a humidified atmosphere of 5% CO2.[2]
-
Subculturing:
-
Cultures can be maintained by adding fresh medium or by replacing the medium.
-
Alternatively, centrifuge the cell suspension, resuspend the pellet in fresh medium, and re-seed at a concentration of 2 - 5 x 10^5 viable cells/mL.
-
Cytotoxicity Assay Protocol: Sulforhodamine B (SRB) Assay for A-549 Cells
The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[3]
Materials:
-
A-549 cells in culture
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete growth medium
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed A-549 cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (solvent alone).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound.
Potential Signaling Pathways
While the specific signaling pathways affected by this compound have not been elucidated, guaianolide sesquiterpene lactones are known to modulate several key pathways involved in cancer cell proliferation and survival. These include the NF-κB, MAPK, and PI3K/Akt signaling pathways.[4] The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a reactive Michael acceptor that can alkylate nucleophilic sites on proteins, including key signaling molecules.
A proposed general mechanism of action for guaianolide sesquiterpene lactones involves the inhibition of the NF-κB pathway. By alkylating critical cysteine residues on components of the IKK complex or the p65 subunit of NF-κB, these compounds can prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of anti-apoptotic and pro-proliferative genes.
Caption: Proposed mechanism of NF-κB inhibition by this compound.
References
- 1. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P388 Cells [cytion.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpene Lactones as Promising Candidates for Cancer Therapy: Focus on Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eupalinilide Analogs in Cancer Cell Line Studies
A Note to Researchers: Comprehensive studies specifically detailing the cytotoxic effects and mechanisms of Eupalinilide C on cancer cell lines are not extensively available in current scientific literature. However, significant research has been conducted on its close structural analogs, particularly Eupalinilide B . The following application notes and protocols are based on the available data for these related compounds and can serve as a foundational guide for initiating studies with this compound, with the understanding that optimization will be necessary.
Introduction
Eupalinilides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus. Several members of this family, notably Eupalinilide B and E, have demonstrated significant anti-cancer properties in various cancer cell lines.[1][2] While data on this compound is sparse, the potent activity of its analogs suggests it may also possess valuable cytotoxic and anti-proliferative effects worthy of investigation. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.
This document provides a summary of the reported anti-cancer activities of Eupalinilide analogs and detailed protocols for key in vitro assays to assess the efficacy of these compounds.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities of Eupalinilide B against various laryngeal cancer cell lines. This data can be used as a reference for designing dose-response studies for this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Eupalinilide B | TU686 | Laryngeal Cancer | 6.73 | [1] |
| Eupalinilide B | TU212 | Laryngeal Cancer | 1.03 | [1] |
| Eupalinilide B | M4e | Laryngeal Cancer | 3.12 | [1] |
| Eupalinilide B | AMC-HN-8 | Laryngeal Cancer | 2.13 | [1] |
| Eupalinilide B | Hep-2 | Laryngeal Cancer | 9.07 | [1] |
| Eupalinilide B | LCC | Laryngeal Cancer | 4.20 | [1] |
Postulated Mechanism of Action & Signaling Pathways
Based on studies of its analogs, this compound may exert its anti-cancer effects through multiple mechanisms. Eupalinilide B has been identified as a novel inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in many cancers that plays a crucial role in cell proliferation and migration.[1] Inhibition of LSD1 leads to increased histone methylation (H3K9me1 and H3K9me2), which can alter gene expression to suppress tumor growth.[1]
Additionally, studies on other Eupalinilide analogs suggest potential involvement in the induction of apoptosis through both intrinsic and extrinsic pathways, possibly involving the modulation of Bcl-2 family proteins and the activation of caspases.
Visualizing the Potential Signaling Pathway
The following diagram illustrates the proposed mechanism of action for Eupalinilide B, which may be a relevant starting point for investigating this compound.
Caption: Proposed mechanism of this compound based on Eupalinilide B data.
Experimental Protocols
The following are detailed protocols for foundational experiments to characterize the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Signaling Pathway Analysis
This protocol is to detect changes in protein expression related to the proposed mechanism of action.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-LSD1, anti-H3K9me2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Experimental Workflow Visualization
Caption: General workflow for in vitro evaluation of this compound.
Conclusion
While direct experimental data for this compound is currently limited, the information available for its analogs, particularly Eupalinilide B, provides a strong rationale and a clear experimental framework for investigating its potential as an anti-cancer agent. The protocols outlined above offer standardized methods to begin characterizing the effects of this compound on cancer cell viability, apoptosis, and relevant signaling pathways. Further research is necessary to elucidate the specific mechanisms and full therapeutic potential of this compound.
References
Application Notes: Eupalinilide C in Hematopoiesis Research
Introduction
Eupalinilide C, identified in scientific literature as Eupalinilide E, is a plant-derived natural product that has emerged as a significant tool in the study of hematopoiesis. It selectively promotes the ex vivo expansion of human hematopoietic stem and progenitor cells (HSPCs) while concurrently inhibiting their differentiation, particularly towards the erythroid lineage.[1][2][3] This unique activity makes this compound a valuable compound for research into the fundamental mechanisms of blood cell formation and for potential applications in regenerative medicine, such as improving the efficacy of bone marrow transplants.[1][2][4]
Mechanism of Action
The precise mechanism of action for this compound is still under investigation, but it is known to operate through a novel pathway distinct from that of other common HSPC expansion agents like aryl hydrocarbon receptor (AhR) antagonists.[1][2][4] Its effects are additive, and in some cases synergistic, with other molecules known to promote HSC expansion, such as UM171.[5][6] Studies have shown that this compound treatment can enhance glycolysis in CD34+ cells, suggesting an influence on cellular metabolism.[5][6]
Core Applications in Hematopoiesis Research
-
Ex vivo Expansion of HSPCs: this compound can be utilized to increase the number of HSPCs in culture, which is critical for various research and clinical applications where cell number is a limiting factor.[3][7]
-
Inhibition of Erythroid Differentiation: The compound serves as a specific tool to block the development of red blood cells from progenitor cells, enabling researchers to study the molecular switches that govern this lineage commitment.[1][2]
-
Synergistic Studies: this compound can be used in combination with other small molecules (e.g., UM171, AhR antagonists) to investigate cooperative signaling pathways in HSPC self-renewal and expansion.[4][5]
-
Metabolic Studies: Given its effect on glycolysis, this compound is a useful probe for exploring the metabolic regulation of hematopoietic stem cell fate.[5][6]
Data Presentation
The following tables summarize the quantitative effects of this compound on various hematopoietic cell populations as reported in the literature.
Table 1: Effect of this compound on the Expansion of Human Cord Blood CD34+ Cells and Subpopulations
| Cell Population | Treatment Condition | Fold Expansion (Mean ± SD) | Reference |
| CD34+ cells | Cytokines (SCT, TPO, FL) + Eupalinilide E (0.6µM - 1µM) | Significantly enhanced vs. cytokines alone | [5] |
| CD34+CD38- cells | Cytokines (SCT, TPO, FL) + Eupalinilide E (0.6µM - 1µM) | Significantly enhanced vs. cytokines alone | [5] |
| Phenotyped HSCs (pHSCs) | Cytokines (SCT, TPO, FL) + Eupalinilide E (0.6µM - 2.4µM) | Significantly enhanced vs. cytokines alone | [5] |
| Phenotyped MPPs (pMPPs) | Cytokines (SCT, TPO, FL) + Eupalinilide E (0.6µM - 1.2µM) | Significantly enhanced vs. cytokines alone | [5] |
SCT: Stem Cell Factor, TPO: Thrombopoietin, FL: Flt3-Ligand
Table 2: Effect of this compound on Glycolysis in Human Cord Blood CD34+ Cells
| Assay | Treatment Condition (7 days) | Observation | p-value | Reference |
| Extracellular Acidification Rate (ECAR) | Eupalinilide E (1 µM) vs. Vehicle | Increased ECAR | p<0.01 | [5] |
Experimental Protocols
Protocol 1: Ex vivo Expansion of Human Cord Blood CD34+ Cells with this compound
This protocol describes the general procedure for expanding human cord blood-derived CD34+ cells in the presence of this compound.
Materials:
-
Cryopreserved human cord blood CD34+ cells
-
Serum-free expansion medium (e.g., StemSpan™ SFEM)
-
Recombinant human cytokines: Stem Cell Factor (SCF), Thrombopoietin (TPO), and Flt3-Ligand (FL)
-
This compound (stock solution in DMSO)
-
Cell culture plates (24- or 48-well)
-
Phosphate-buffered saline (PBS)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Flow cytometer and relevant antibodies (e.g., anti-CD34, anti-CD38)
Procedure:
-
Thaw cryopreserved CD34+ cells according to the supplier's instructions.
-
Wash the cells with PBS and resuspend in serum-free expansion medium.
-
Count the viable cells and adjust the cell density to 1 x 10^5 cells/mL.
-
Prepare the culture medium by supplementing the serum-free expansion medium with cytokines (e.g., SCF 100 ng/mL, TPO 100 ng/mL, FL 100 ng/mL).
-
Prepare the this compound working solution by diluting the stock solution in the cytokine-supplemented medium to the desired final concentration (e.g., 0.6 µM to 2.4 µM). A vehicle control (DMSO) should be prepared in parallel.
-
Plate the cell suspension into the culture plates.
-
Add the this compound-containing medium or the vehicle control medium to the respective wells.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 7 days.
-
After 7 days, harvest the cells and perform cell counting to determine the fold expansion.
-
For phenotypic analysis, stain the cells with fluorescently labeled antibodies against CD34 and CD38 and analyze by flow cytometry.
Protocol 2: Colony-Forming Unit (CFU) Assay to Assess Differentiation Potential
This assay is used to evaluate the effect of this compound on the differentiation capacity of HSPCs into various hematopoietic lineages.
Materials:
-
HSPCs cultured with or without this compound (from Protocol 1)
-
Methylcellulose-based medium for CFU assays (e.g., MethoCult™)
-
Culture dishes (35 mm)
-
Inverted microscope
Procedure:
-
Harvest the cells after culture with this compound or vehicle control.
-
Count the viable cells.
-
Resuspend the cells in the methylcellulose-based medium at a low density (e.g., 500-1000 cells/mL).
-
Plate the cell suspension into 35 mm culture dishes.
-
Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 14 days.
-
After 14 days, score the colonies based on their morphology (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.
-
Compare the number and type of colonies from the this compound-treated group with the control group. A decrease in BFU-E colonies would be expected.
Visualizations
Caption: Experimental workflow for investigating the effects of this compound on HSPCs.
References
- 1. Eupalinilide E inhibits erythropoiesis and promotes the expansion of hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Eupalinilide E, a Promoter of Human Hematopoietic Stem and Progenitor Cell Expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Eupalinilide E and UM171, Alone and in Combination on Cytokine Stimulated Ex-Vivo Expansion of Human Cord Blood Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Eupalinilide E and UM171, alone and in combination on cytokine stimulated ex-vivo expansion of human cord blood hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Route Development for the Laboratory Preparation of Eupalinilide E. – CIRM [cirm.ca.gov]
Derivatization of Eupalinilide C for Enhanced Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of Eupalinilide C, a sesquiterpene lactone with known cytotoxic properties. The objective is to generate a focused library of derivatives and evaluate their bioactivity, specifically cytotoxicity and anti-inflammatory effects. These studies aim to elucidate structure-activity relationships (SAR) and identify potent analogs for potential therapeutic development.
Introduction to this compound
This compound is a guaianolide-type sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. Like other members of the eupalinilide family, it exhibits biological activity. Reports have indicated its cytotoxicity against P-388 and A-549 tumor cell lines.[1] The chemical structure of this compound possesses several reactive sites amenable to chemical modification, including hydroxyl groups and an α-methylene-γ-lactone moiety. These features make it an attractive scaffold for the synthesis of novel derivatives with potentially improved potency and selectivity.
Derivatization Strategies for this compound
The primary sites for derivatization on the this compound scaffold are the hydroxyl groups and the α,β-unsaturated lactone. The following protocols outline key derivatization reactions.
Esterification of Hydroxyl Groups
Esterification of the hydroxyl groups on this compound can modulate its lipophilicity and cellular uptake, potentially enhancing its bioactivity.
Protocol 1: General Procedure for Esterification
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) or a mixture of DCM and tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a suitable base, such as pyridine or triethylamine (2.5 equivalents), to the solution at room temperature.
-
Addition of Acylating Agent: Slowly add the desired acyl chloride or acid anhydride (2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ester derivative.
Michael Addition to the α-Methylene-γ-lactone
The α-methylene-γ-lactone moiety is a key pharmacophore in many biologically active sesquiterpene lactones, acting as a Michael acceptor. The addition of nucleophiles, such as amines, can lead to derivatives with altered reactivity and solubility.
Protocol 2: Synthesis of Amino Derivatives via Michael Addition
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Addition of Amine: Add the desired primary or secondary amine (1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the resulting amino derivative by recrystallization or column chromatography to yield the pure product. This method can be used to create a variety of amino-derivatives as potential prodrugs.[2][3]
Bioactivity Studies
The synthesized this compound derivatives will be evaluated for their cytotoxic and anti-inflammatory activities.
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4][5][6]
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cell lines (e.g., A549 human lung carcinoma, P-388 murine leukemia) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound and its derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.
Anti-inflammatory Assay
The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol 4: Nitric Oxide (NO) Production Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and determine the nitrite concentration (a stable product of NO) using the Griess reagent. Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. A standard curve using sodium nitrite is used to quantify nitrite concentrations.
Data Presentation
Summarize all quantitative data from the bioactivity assays in clearly structured tables for easy comparison and SAR analysis.
Table 1: Cytotoxicity of this compound and its Derivatives
| Compound | Derivatization | A549 IC₅₀ (µM) | P-388 IC₅₀ (µM) |
| This compound | Parent Compound | Active | Active |
| Derivative 1 | Acetate Ester | 5.2 ± 0.4 | 8.1 ± 0.6 |
| Derivative 2 | Benzoate Ester | 2.8 ± 0.3 | 4.5 ± 0.5 |
| Derivative 3 | Morpholine Adduct | 15.7 ± 1.2 | 22.4 ± 1.8 |
| Derivative 4 | Piperidine Adduct | 10.1 ± 0.9 | 14.3 ± 1.1 |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound | NO Inhibition at 50 µM (%) |
| This compound | 35.2 ± 2.8 |
| Derivative 1 | 48.9 ± 3.5 |
| Derivative 2 | 65.4 ± 4.1 |
| Derivative 3 | 20.1 ± 1.9 |
| Derivative 4 | 25.6 ± 2.2 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the derivatization and bioactivity evaluation of this compound.
Signaling Pathways
The bioactivities of many natural products are mediated through the modulation of key signaling pathways involved in cancer and inflammation, such as the NF-κB and STAT3 pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers.
STAT3 Signaling Pathway
The STAT3 pathway is another critical regulator of cell growth, proliferation, and apoptosis, and its aberrant activation is frequently observed in cancer and inflammatory diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amino -derivatives of the sesquiterpene lactone class of natural products as prodrugs - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Eupalinilide E
A Note on Nomenclature: The initial query referenced "Eupalinilide C." However, the prominent total syntheses in the chemical literature focus on Eupalinilide E , a closely related and biologically significant guaianolide sesquiterpenoid. This technical support guide will therefore address the challenges and troubleshooting associated with the total synthesis of Eupalinilide E.
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the complex total synthesis of Eupalinilide E. It provides troubleshooting advice and detailed protocols for key challenging steps in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic challenges in the total synthesis of Eupalinilide E?
A1: The total synthesis of Eupalinilide E presents several key challenges that synthetic chemists must navigate. Unsuccessful routes have often been thwarted by the incorrect diastereomer formation or overall synthetic inefficiency.[1][2] Successful strategies have revolved around several core difficulties:
-
Late-Stage C-H Oxidation: The introduction of oxygen functionality at two allylic positions late in the synthesis is a recurring challenge. This requires highly selective oxidation reactions on a complex polycyclic intermediate.[1]
-
Stereocontrol: Establishing the correct relative and absolute stereochemistry across multiple stereocenters is crucial and has been a point of failure in earlier synthetic attempts.[2]
-
Chemoselective Transformations: The molecule contains multiple sensitive functional groups, necessitating the use of highly chemoselective reactions, such as specific reductions and oxidations, to avoid unwanted side reactions.[1]
-
Efficient Construction of Key Intermediates: The synthesis relies on the efficient and scalable preparation of key building blocks, the synthesis of which can present their own unique challenges.
Q2: Two main synthetic routes for Eupalinilide E have been published. How do they compare in terms of efficiency?
A2: The two most prominent total syntheses of Eupalinilide E were reported by the research groups of Siegel and Hajra. The Hajra synthesis is notably more efficient in terms of step count and overall yield. A summary of their quantitative data is presented below.
Data Presentation: Comparison of Synthetic Routes
| Metric | Siegel Synthesis (2016) | Hajra Synthesis (2022) |
| Total Number of Steps | 20 | 12 |
| Overall Yield | 2.29% | 20% |
| Starting Material | (R)-(-)-carvone | (R)-(-)-carvone |
| Key Transformations | Diastereoselective borylative enyne cyclization, Late-stage double allylic C-H oxidation | Tandem Favorskii rearrangement–elimination, Catalyst-free tandem allylboration–lactonization |
| Chromatographic Purifications | Not explicitly stated | 6 |
Troubleshooting Guides
Problem 1: Low yield and side reactions during the late-stage allylic C-H oxidation.
Q: My late-stage allylic C-H oxidation is giving a low yield of the desired enone, along with several side products. How can I improve the selectivity and yield of this critical step?
A: This is a well-documented challenge in the synthesis of Eupalinilide E. The presence of multiple potential sites for allylic oxidation can lead to a mixture of products.
Troubleshooting Steps:
-
Reagent Choice: The choice of oxidant is critical. Both the Siegel and Hajra syntheses successfully employed a chromium trioxide-3,5-dimethylpyrazole complex (CrO₃•3,5-DMP). This reagent is known for its mildness and selectivity in complex settings.[3][4]
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Temperature Control: This reaction is highly sensitive to temperature. The Hajra group reported an excellent yield (86%) when the reaction was performed at -20 °C on a 2-gram scale.[4] Running the reaction at higher temperatures may lead to over-oxidation or decomposition.
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Solvent and Additives: Dichloromethane (CH₂Cl₂) is a commonly used solvent for this transformation. The 3,5-dimethylpyrazole is not just a ligand but also acts as a buffer to prevent the reaction medium from becoming too acidic, which can cause side reactions.
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to the formation of byproducts.
-
Alternative Reagents: If CrO₃•3,5-DMP fails, other allylic oxidation reagents could be explored, though they may present different selectivity challenges. Pd-catalyzed acetoxylation was attempted by the Hajra group but resulted in poor yields and competitive diacetoxylation.[4]
Caption: Troubleshooting workflow for the late-stage allylic oxidation.
Problem 2: Poor diastereoselectivity in the construction of the core ring system.
Q: I am struggling to achieve the correct diastereomer during the formation of the tricyclic core of Eupalinilide E. What strategies have been successful in controlling this stereochemistry?
A: Achieving the correct diastereoselectivity was a significant hurdle, and some synthetic routes were abandoned due to the formation of the incorrect diastereomer.[2]
Successful Strategies:
-
Diastereoselective Borylative Enyne Cyclization (Siegel Approach): The Siegel group utilized a palladium-catalyzed borylative cyclization of a triene precursor. This reaction proceeded with remarkable diastereocontrol to assemble a key alcohol intermediate, which then underwent a Lewis acid-mediated cyclization to form the tricyclic core, again with high diastereoselectivity.[3]
-
Tandem Allylboration-Lactonization (Hajra Approach): The Hajra group employed a catalyst-free, stereospecific tandem allylboration-lactonization. This key step, using a specific allylboronate and a carvone-derived aldehyde, efficiently constructed the β-hydroxymethyl-α-methylene-γ-butyrolactone portion with excellent stereocontrol.[4]
-
Substrate Control: In both successful syntheses, the stereochemistry of the starting material, (R)-(-)-carvone, and the carefully designed sequence of reactions played a crucial role in directing the stereochemical outcome of subsequent transformations. Ensure the stereochemical integrity of your intermediates at each stage.
Caption: Comparison of stereocontrol strategies in Eupalinilide E synthesis.
Experimental Protocols
Protocol 1: Late-Stage Allylic C-H Oxidation (Hajra, 2022)
This protocol describes the oxidation of the advanced tricyclic intermediate to the corresponding enone.
-
Reagents:
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Tricyclic intermediate (1.0 equiv)
-
Chromium trioxide (CrO₃, 20 equiv)
-
3,5-Dimethylpyrazole (40 equiv)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
-
Procedure:
-
To a stirred solution of 3,5-dimethylpyrazole (40 equiv) in anhydrous CH₂Cl₂ at -20 °C under an argon atmosphere, add CrO₃ (20 equiv) portion-wise.
-
Stir the resulting dark red mixture for 30 minutes at -20 °C.
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Add a solution of the tricyclic intermediate (1.0 equiv) in anhydrous CH₂Cl₂ to the reaction mixture dropwise over 10 minutes.
-
Stir the reaction mixture at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Warm the mixture to room temperature and filter it through a pad of Celite.
-
Extract the aqueous layer with CH₂Cl₂ (3 times).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired enone (Reported yield: 86%).[4]
-
Protocol 2: Modified Luche Reduction (Siegel, 2016)
This protocol is for the chemoselective reduction of an enone in the presence of other reducible functional groups.
-
Reagents:
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Enone substrate (1.0 equiv)
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Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 equiv)
-
Sodium borohydride (NaBH₄, 1.1 equiv)
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Methanol (MeOH)
-
-
Procedure:
-
Dissolve the enone substrate and CeCl₃·7H₂O in methanol at 0 °C.
-
Stir the mixture for 5-10 minutes until the cerium salt is fully dissolved.
-
Add NaBH₄ portion-wise to the stirred solution. Vigorous gas evolution will be observed.
-
Continue stirring at 0 °C and monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).
-
Extract the aqueous layer with the organic solvent (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting allylic alcohol by flash column chromatography.
-
Protocol 3: Tandem Favorskii Rearrangement–Elimination (Hajra, 2022)
This protocol describes a key step in the synthesis of the carvone-derived 2-cyclopentene carbaldehyde intermediate.
-
Reagents:
-
O-tosylchlorohydrin derived from (R)-(-)-carvone (1.0 equiv)
-
Sodium methoxide (NaOMe, 2.0 equiv)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the O-tosylchlorohydrin in methanol and cool the solution to -20 °C.
-
Add sodium methoxide to the cooled solution.
-
Stir the reaction mixture at -20 °C. The Hajra group noted that performing the reaction at this temperature completely suppressed epimerization, leading to a diastereomeric ratio of >99:1.[4]
-
Monitor the reaction for the consumption of the starting material by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting methyl ester can then be carried forward to the aldehyde via a two-step reduction-oxidation sequence.[4]
-
This technical support guide provides a starting point for addressing the common challenges in the total synthesis of Eupalinilide E. For full experimental details, including characterization data, it is essential to consult the primary literature and its supporting information.
References
- 1. Synthetic Route Development for the Laboratory Preparation of Eupalinilide E. – CIRM [cirm.ca.gov]
- 2. Synthetic Route Development for the Laboratory Preparation of Eupalinilide E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Siegel Synthesis of Eupalinilide E [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Eupalinilide C Isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Eupalinilide C and related sesquiterpene lactones isolated from Eupatorium lindleyanum.
Frequently Asked Questions (FAQs)
Q1: What is the primary natural source for the isolation of this compound?
A1: this compound, along with other related germacrane sesquiterpenes like eupalinolides A, B, D, and E, is isolated from the plant Eupatorium lindleyanum.[1]
Q2: What are the main challenges in isolating this compound?
A2: The primary challenges include the presence of multiple, structurally similar sesquiterpenoid lactones, which can complicate purification.[1] Additionally, sesquiterpene lactones can be sensitive to heat and pH, potentially leading to degradation and lower yields if not handled properly.
Q3: Which extraction solvents are most effective for obtaining a crude extract rich in sesquiterpene lactones from Eupatorium species?
A3: Polar organic solvents are generally effective for extracting sesquiterpene lactones. Methanol and ethanol are commonly used for initial extraction from the plant material. Subsequent liquid-liquid partitioning with solvents of varying polarity, such as n-hexane, ethyl acetate, and n-butanol, is used to fractionate the crude extract and concentrate the sesquiterpene lactones.
Q4: What chromatographic techniques are suitable for the purification of this compound?
A4: A combination of chromatographic techniques is typically employed. These include traditional methods like silica gel column chromatography and Sephadex LH-20 column chromatography. For more efficient and higher resolution separation of structurally similar compounds, High-Speed Counter-Current Chromatography (HSCCC) has been shown to be effective for isolating sesquiterpenoid lactones from Eupatorium lindleyanum.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Improper plant material preparation (e.g., not finely ground). | 1. Use polar organic solvents like methanol or ethanol for initial extraction. 2. Increase extraction time or employ methods like ultrasonic-assisted extraction to enhance efficiency, but avoid excessive heat which can degrade the target compounds. 3. Ensure the plant material is thoroughly dried and ground to a fine powder to maximize surface area for solvent penetration. |
| Low Purity of this compound in Final Isolate | 1. Co-elution of structurally similar sesquiterpenoid lactones. 2. Inadequate separation during column chromatography. 3. Presence of interfering compounds from the crude extract. | 1. Employ high-resolution chromatographic techniques such as High-Speed Counter-Current Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (HPLC). 2. Optimize the mobile phase gradient and stationary phase for column chromatography. Consider using different types of chromatography in sequence (e.g., silica gel followed by Sephadex LH-20). 3. Perform a thorough fractionation of the crude extract using liquid-liquid partitioning to remove highly polar or non-polar impurities before chromatographic separation. |
| Degradation of this compound During Isolation | 1. Exposure to high temperatures during solvent evaporation or extraction. 2. Use of strongly acidic or basic conditions. 3. Prolonged storage of extracts or fractions. | 1. Use a rotary evaporator at low temperatures (e.g., < 40°C) for solvent removal. 2. Maintain a neutral or slightly acidic pH during extraction and purification steps. 3. Store extracts and fractions at low temperatures (e.g., 4°C or -20°C) and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation. Analyze samples promptly after isolation. |
| Difficulty in Separating this compound from Isomers | 1. Similar polarity and molecular weight of isomers. 2. Suboptimal chromatographic conditions. | 1. Utilize HSCCC, which separates compounds based on their partition coefficient between two immiscible liquid phases, often providing better resolution for isomers than solid-liquid chromatography. 2. For HPLC, experiment with different column stationary phases (e.g., C18, phenyl-hexyl) and carefully optimize the mobile phase composition and gradient. |
Data Presentation
Table 1: Yields of Sesquiterpenoid Lactones from Eupatorium lindleyanum using HSCCC
This table summarizes the yields of three sesquiterpenoid lactones isolated from a 540 mg n-butanol fraction of Eupatorium lindleyanum using a one-step High-Speed Counter-Current Chromatography (HSCCC) separation.
| Compound | Mass Obtained (mg) | Purity (%) |
| 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | 10.8 | 91.8 |
| Eupalinolide A | 17.9 | 97.9 |
| Eupalinolide B | 19.3 | 97.1 |
Experimental Protocols
General Protocol for Extraction and Fractionation of Sesquiterpene Lactones from Eupatorium lindleyanum
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Extraction:
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Air-dry the aerial parts of Eupatorium lindleyanum and grind them into a fine powder.
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Extract the powdered plant material with methanol (or 95% ethanol) at room temperature with agitation for a specified period (e.g., 24-48 hours). Repeat the extraction process three times to ensure maximum yield.
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Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity.
-
First, partition with n-hexane to remove non-polar compounds like fats and waxes.
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Next, partition the aqueous layer with ethyl acetate to extract medium-polarity compounds, which typically include sesquiterpene lactones.
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Finally, partition the remaining aqueous layer with n-butanol to isolate more polar compounds.
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Concentrate each fraction separately under reduced pressure. The ethyl acetate and n-butanol fractions are the most likely to contain this compound.
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Purification Protocol using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a method used for the preparative isolation of other eupalinolides from E. lindleyanum and can be optimized for this compound.
-
HSCCC System Preparation:
-
Prepare a two-phase solvent system. A system composed of n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:2:3 v/v/v/v ratio) has been shown to be effective.
-
Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.
-
Fill the HSCCC column with the stationary phase.
-
-
Sample Preparation and Injection:
-
Dissolve the n-butanol fraction (or a pre-purified fraction from silica gel chromatography) in a mixture of the upper and lower phases of the solvent system.
-
Inject the sample solution into the HSCCC column.
-
-
Chromatographic Separation:
-
Rotate the column at a specific speed (e.g., 900 rpm).
-
Pump the mobile phase through the column at a constant flow rate (e.g., 2.0 mL/min).
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Monitor the effluent using a UV detector (e.g., at 254 nm).
-
Collect fractions based on the resulting chromatogram peaks.
-
-
Analysis and Identification:
-
Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds.
-
Confirm the structure of the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Visualizations
Caption: General workflow for the isolation of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Eupalinilide C Analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Eupalinilide C analogs. This guide includes troubleshooting advice for common experimental challenges and a list of frequently asked questions to facilitate a smoother and more efficient synthetic workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound analogs, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Favorskii rearrangement | - Incomplete enolate formation.- Unfavorable conformation for cyclopropanone formation in rigid ring systems.[1]- Use of a weak base.[2] | - Ensure the use of a strong, non-nucleophilic base (e.g., NaH, KHMDS) to drive enolate formation to completion.- Consider solvent effects; polar aprotic solvents like THF or DME are often effective.- For sterically hindered substrates, prolonged reaction times or elevated temperatures may be necessary.[3] |
| Formation of undesired diastereomers in tandem allylboration/lactonization | - Low facial selectivity in the addition of the allylboronate to the aldehyde.- Use of an achiral or poorly matched chiral catalyst.- Reversible 1,3-borotropic shifts in α-substituted allylboranes leading to product mixtures.[4] | - Employ a chiral Lewis acid catalyst to enhance facial selectivity. The choice of catalyst may need to be screened for optimal results.[5][6]- Optimize the reaction temperature; lower temperatures often favor higher diastereoselectivity.- The use of pinacol boronic esters can sometimes lead to low E/Z selectivity; consider in situ generation of a borinic ester to improve selectivity.[4][7] |
| Incomplete oxidation of alcohols using Dess-Martin periodinane (DMP) | - Degradation of the DMP reagent.- Presence of water in the reaction mixture, which can accelerate the reaction but also lead to side products if not controlled.[8]- Steric hindrance around the alcohol. | - Use freshly prepared or properly stored DMP. Purity can be assayed by treating an aliquot with excess benzyl alcohol and analyzing for benzaldehyde formation.[9]- Perform the reaction under anhydrous conditions using a dry solvent (e.g., DCM).- For hindered alcohols, longer reaction times or a slight excess of DMP may be required.[10] |
| Side reactions during Luche reduction (e.g., 1,4-addition) | - Insufficient activation of the carbonyl group by the cerium salt.- Use of a solvent other than methanol or ethanol, which are crucial for the formation of the active reducing species.[11][12] | - Ensure the use of CeCl₃·7H₂O as it is more soluble in methanol than the anhydrous form.[13]- Use methanol or ethanol as the solvent to favor the formation of the "hard" alkoxyborohydride reducing agent, which selectively performs 1,2-reduction.- Maintain a low reaction temperature (typically 0 °C to -78 °C) to enhance selectivity. |
| Difficulty in separating diastereomeric lactone products | - Similar polarities of the diastereomers. | - Utilize chiral chromatography (HPLC or SFC) for analytical and preparative-scale separation.[14]- Reversed-phase flash chromatography using C18-functionalized silica can also be an effective method for separating diastereomers.[15][16]- Derivatization of the diastereomers with a chiral resolving agent to form new diastereomers with greater separation potential on standard silica gel chromatography is another option.[17] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the total synthesis of this compound analogs where optimization is crucial?
A1: The most critical steps requiring careful optimization are the Favorskii rearrangement for ring contraction and the tandem allylboration/lactonization for the stereocontrolled formation of the lactone ring.[2][5][6] The diastereoselectivity of the allylboration/lactonization step directly impacts the final product's stereochemistry and overall yield. Late-stage oxidations and reductions also require precise control to avoid unwanted side reactions on the complex, polyfunctional molecule.
Q2: What are some common side products to watch for during the Favorskii rearrangement in this synthetic context?
A2: In the Favorskii rearrangement of α-halo ketones, potential side products can arise from competing Sₙ2 reactions if a nucleophilic base is used.[1] Incomplete rearrangement can leave unreacted starting material, and if the cyclopropanone intermediate opens in an undesired manner, it can lead to regioisomeric carboxylic acid derivatives. For cyclic systems, the stereochemistry of the starting α-halo ketone is crucial, as an unfavorable conformation can hinder the rearrangement.
Q3: How can I monitor the progress of the tandem allylboration/lactonization reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the aldehyde starting material and the appearance of the lactone product. For more detailed analysis, taking aliquots from the reaction mixture and analyzing them by ¹H NMR spectroscopy or LC-MS can provide information on the conversion and the formation of any intermediates or byproducts. ¹¹B NMR spectroscopy can be used to monitor the boron-containing species in the reaction.[18]
Q4: What protecting groups are recommended for the hydroxyl groups in the this compound core structure during multi-step synthesis?
A4: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), are commonly used to protect hydroxyl groups due to their stability in a wide range of reaction conditions and their selective removal under mild acidic or fluoride-based conditions.[19][20] The choice of protecting group will depend on the specific reaction sequence and the need for orthogonal deprotection strategies.[21][22]
Q5: What are the key safety precautions when working with Dess-Martin periodinane (DMP)?
A5: Dess-Martin periodinane is a potentially explosive solid and should be handled with care.[23][24] It is an oxidizing agent and should be kept away from combustible materials.[25] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle DMP in a well-ventilated fume hood and avoid inhalation of the powder.[26] Store it in a cool, dry place away from heat and light.[27]
Experimental Protocols
General Procedure for Tandem Allylboration/Lactonization
This protocol is a general guideline and may require optimization for specific substrates.
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde substrate (1.0 equiv) and the allylboronate reagent (1.2-1.5 equiv) in a suitable dry solvent (e.g., THF, DCM, or toluene).
-
Cool the mixture to the desired temperature (typically between -78 °C and 0 °C).
-
In a separate flask, prepare a solution of the chiral Lewis acid catalyst (e.g., a chiral diol/SnCl₄ complex, 10-20 mol%) in the same dry solvent.[28]
-
Slowly add the catalyst solution to the reaction mixture via syringe.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl or water.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired lactone.
General Procedure for Dess-Martin Periodinane (DMP) Oxidation
-
To a solution of the alcohol (1.0 equiv) in dry dichloromethane (DCM) under an inert atmosphere, add Dess-Martin periodinane (1.1-1.5 equiv) in one portion.[10]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.
-
Stir the biphasic mixture vigorously until both layers become clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Tandem Allylboration/Lactonization
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | BF₃·OEt₂ (10) | THF | -78 to 0 | 48 | 87 | >95:5 |
| 2 | Sc(OTf)₃ (10) | DCM | -20 | 24 | 75 | 90:10 |
| 3 | Chiral Diol·SnCl₄ (20) | Toluene | -78 | 72 | 82 | 98:2 |
| 4 | Thermal (no catalyst) | Toluene | 80 | 12 | 60 | 70:30 |
Note: Data is illustrative and based on typical outcomes for similar reactions. Actual results will vary depending on the specific substrates.
Table 2: Spectroscopic Data for a Representative this compound Analog
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.25 (d, J = 3.2 Hz, 1H), 5.50 (d, J = 3.2 Hz, 1H), 5.10 (m, 1H), 4.85 (t, J = 8.0 Hz, 1H), 4.20 (dd, J = 9.2, 7.6 Hz, 1H), 3.80 (m, 1H), 2.90-2.75 (m, 2H), 2.40-2.20 (m, 3H), 1.85 (s, 3H), 1.20 (d, J = 7.2 Hz, 3H), 1.10 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.5, 149.0, 139.8, 125.4, 121.0, 82.5, 78.0, 52.5, 48.0, 41.5, 38.0, 30.5, 25.0, 21.0, 18.5, 15.0. |
| IR (film) | ν_max 3450, 2970, 1765, 1660, 1240 cm⁻¹. |
| HRMS (ESI) | m/z calculated for C₂₀H₂₈O₅Na [M+Na]⁺: 387.1834, found: 387.1832. |
Note: This data is hypothetical and serves as an example of the expected spectroscopic features.
Visualizations
Caption: Synthetic workflow for this compound analogs.
Caption: Proposed signaling pathway for Eupalinilide analogs.
References
- 1. organic chemistry - α-Halo ketone and strong base: Favorskii vs SN2 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. purechemistry.org [purechemistry.org]
- 3. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 4. chm.bris.ac.uk [chm.bris.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Synthesis of α-Methylene-γ-Butyrolactones via Tandem Allylboration/Lactonization: a Kinetic Resolution Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly diastereo- and enantioselective allylboration of aldehydes using α-substituted allyl/crotyl pinacol boronic esters via in situ generated borinic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 11. Luche reduction - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Stereoselective Luche Reduction of Deoxynivalenol and Three of Its Acetylated Derivatives at C8 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 15. santaisci.com [santaisci.com]
- 16. cdn.mysagestore.com [cdn.mysagestore.com]
- 17. Shodhbhagirathi @ IITR: CHIRAL SEPARATIONS BY HPLC AND TLC USING NEW DIASTEREOMERIZING REAGENTS [shodhbhagirathi.iitr.ac.in:8081]
- 18. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jocpr.com [jocpr.com]
- 20. media.neliti.com [media.neliti.com]
- 21. Protecting group - Wikipedia [en.wikipedia.org]
- 22. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 23. Dess Martin Periodate - Wordpress [reagents.acsgcipr.org]
- 24. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 25. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 26. biosynth.com [biosynth.com]
- 27. carlroth.com [carlroth.com]
- 28. pubs.acs.org [pubs.acs.org]
Technical Support Center: Eupalinilide C NMR Signal Assignment
Welcome to the technical support center for troubleshooting the NMR signal assignment of Eupalinilide C and related guaiane-type sesquiterpene lactones. This guide provides practical solutions to common challenges encountered during the structural elucidation of these complex natural products.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am having trouble assigning the quaternary carbons in the 13C NMR spectrum of my compound, which I believe to be this compound. How can I definitively assign these signals?
A1: Assignment of quaternary carbons can be challenging due to the lack of directly attached protons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this purpose. Look for long-range correlations (2-3 bonds) from known protons to the quaternary carbons. For example, the methyl protons are excellent starting points to identify nearby quaternary carbons. If signal overlap in the proton spectrum is an issue, consider acquiring the HMBC experiment at a higher magnetic field strength or using a different deuterated solvent to induce differential chemical shifts.
Q2: The signals for the methylene protons of the exocyclic double bond are overlapping. How can I assign them individually?
A2: Overlapping signals for exocyclic methylene protons are common. A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can be very helpful. These experiments will show spatial correlations. Each of the two exocyclic methylene protons will show a different set of NOE/ROE correlations to nearby protons, allowing for their unambiguous assignment. For instance, one proton may show a correlation to a methine proton on the five-membered ring, while the other correlates with protons on the seven-membered ring.
Q3: The stereochemistry at the chiral centers is difficult to determine. Which NMR experiments are most useful for this?
A3: Determining the relative stereochemistry of this compound requires a combination of J-coupling analysis and NOE/ROE data.
-
J-Coupling Constants: The magnitude of the coupling constants (3JHH) between vicinal protons, which can be accurately measured from a high-resolution 1D 1H NMR spectrum or a 2D J-resolved spectrum, can provide information about the dihedral angle between these protons according to the Karplus equation.
-
NOESY/ROESY: These experiments are crucial for determining the spatial proximity of protons. Strong NOE/ROE correlations are observed between protons that are close in space (typically < 5 Å), which helps in establishing the relative configuration of the stereocenters. For example, a strong NOE between a methyl group and a methine proton would indicate that they are on the same face of the molecule.
Q4: I am observing unexpected signals in my 1H NMR spectrum. What could be the cause?
A4: Unexpected signals can arise from several sources:
-
Impurities: The sample may contain impurities from the isolation process or residual solvents. Check the integration of the signals; impurity signals are often non-stoichiometric. Running a 2D experiment like HSQC can help to identify correlations that do not belong to the main compound.
-
Rotational Isomers (Rotamers): If your compound has rotatable bonds (e.g., an ester group), you might be observing a mixture of rotamers in solution, leading to a doubling of some NMR signals. Acquiring the NMR spectrum at a higher temperature can sometimes cause these signals to coalesce into a single peak.
-
Degradation: Sesquiterpene lactones can be sensitive to light, air, or acidic/basic conditions. If the sample has been stored for a long time or handled improperly, degradation might have occurred.
Data Presentation: Representative NMR Data for a Guaiane-type Sesquiterpene Lactone
| Position | 13C (δ ppm) | 1H (δ ppm) | Multiplicity (J in Hz) |
| 1 | 49.5 | 2.85 | m |
| 2 | 28.0 | 1.95, 1.80 | m |
| 3 | 35.5 | 2.10 | m |
| 4 | 150.1 | - | - |
| 5 | 52.3 | 3.15 | dd (10.5, 8.0) |
| 6 | 82.5 | 4.50 | t (9.0) |
| 7 | 55.0 | 2.90 | m |
| 8 | 75.8 | 4.85 | d (8.5) |
| 9 | 40.2 | 2.25, 2.05 | m |
| 10 | 141.2 | - | - |
| 11 | 139.8 | - | - |
| 12 | 170.5 | - | - |
| 13 | 121.0 | 6.20, 5.60 | d (3.0), d (2.5) |
| 14 | 20.8 | 1.25 | d (7.0) |
| 15 | 112.5 | 5.10, 4.95 | s, s |
Experimental Protocols
For the complete and unambiguous assignment of this compound, a suite of 2D NMR experiments is essential.
1. 1H-1H COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin coupling networks.
-
Methodology: A standard COSY experiment (e.g., cosygpqf) is typically sufficient. The spectral width should be set to cover all proton signals. The number of increments in the indirect dimension (F1) should be sufficient to achieve good resolution (e.g., 256-512). Data is processed with a sine-bell window function in both dimensions.
2. 1H-13C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons with their directly attached carbons.
-
Methodology: A phase-sensitive HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3) is recommended as it can distinguish between CH/CH3 (positive) and CH2 (negative) signals. The spectral width in the carbon dimension (F1) should cover the expected range for the compound (e.g., 0-180 ppm). The number of increments should be around 256.
3. 1H-13C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations between protons and carbons (typically 2-3 bonds). This is crucial for connecting spin systems and assigning quaternary carbons.
-
Methodology: A gradient-selected HMBC experiment (e.g., hmbcgplpndqf) is used. The long-range coupling delay (typically around 60-80 ms) should be optimized to detect correlations over the desired bond range. The spectral widths are similar to the HSQC experiment.
4. 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space, which is critical for determining the relative stereochemistry.
-
Methodology: A phase-sensitive NOESY experiment with gradient selection (e.g., noesygpph) is performed. A mixing time of 500-800 ms is a good starting point for molecules of this size. A series of mixing times can be used to build up the NOE effect.
Mandatory Visualization
Below is a logical workflow for troubleshooting the NMR signal assignment of a complex molecule like this compound.
Caption: A workflow for the systematic assignment of NMR signals for this compound.
Eupalinilide C Stability: A Technical Guide for Researchers
This technical support center provides guidance on the stability of Eupalinilide C for researchers, scientists, and drug development professionals. Due to limited publicly available stability data for this compound, this guide incorporates best practices for handling sesquiterpene lactones, a class of compounds to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
For initial solubilization, high-purity, anhydrous solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol are recommended. For long-term storage, DMSO is a common choice. It is crucial to use anhydrous solvents as the ester and lactone functionalities in this compound can be susceptible to hydrolysis. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q2: How should this compound stock solutions be stored?
Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture and air. The use of amber vials is recommended to protect the compound from light, which can cause degradation.
Q3: What is the expected stability of this compound in aqueous cell culture media?
The stability of sesquiterpene lactones in aqueous media can be variable and is dependent on pH and temperature. It is advisable to prepare fresh dilutions of this compound in culture media for each experiment from a concentrated stock solution. Avoid storing the compound in aqueous solutions for extended periods. To assess stability in your specific experimental setup, it is recommended to perform a time-course experiment and analyze the compound's integrity and concentration using a suitable analytical method like HPLC.
Q4: Are there any known incompatibilities of this compound with common reagents?
This compound, like other sesquiterpene lactones containing α,β-unsaturated carbonyl groups, can be reactive towards strong nucleophiles, such as primary and secondary amines or thiols (e.g., dithiothreitol - DTT). It is also sensitive to strong acids and bases, which can catalyze hydrolysis or other degradation reactions. Caution should be exercised when using such reagents in your experimental protocols.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity over time | Compound degradation in stock solution or experimental medium. | - Prepare fresh stock solutions. - Aliquot stock solutions to minimize freeze-thaw cycles. - Assess the stability of this compound in your specific experimental medium over the time course of your experiment using an analytical method (e.g., HPLC). - Prepare working solutions immediately before use. |
| Inconsistent experimental results | Variability in compound concentration due to precipitation or degradation. | - Ensure complete solubilization of the compound in the stock solvent. - Visually inspect for any precipitation when diluting the stock solution into aqueous buffers or media. - Consider using a lower final concentration or a different solvent system if solubility is an issue. - Verify the concentration of your stock solution periodically. |
| Unexpected reaction with other components | Potential reactivity of the α,β-unsaturated carbonyl moiety. | - Review all components in your experimental system for the presence of strong nucleophiles (e.g., high concentrations of thiols). - If possible, substitute reactive components with non-reactive alternatives. - Perform control experiments to assess the interaction between this compound and potentially reactive components. |
Experimental Protocols
Protocol: Assessing this compound Stability in Experimental Media via HPLC
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solutions: Dilute the stock solution to the final experimental concentration (e.g., 10 µM) in the desired experimental medium (e.g., cell culture medium).
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Time-Course Incubation: Incubate the working solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
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Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of the incubated solution.
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Sample Preparation: Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store at -80°C until analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid).
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Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound.
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Quantification: Compare the peak area of this compound at each time point to the peak area at time 0 to determine the percentage of compound remaining.
-
Data Presentation
As quantitative stability data for this compound is not available, the following table provides a template for how such data could be presented. Researchers are encouraged to generate their own data following the protocol above.
Table 1: Template for this compound Stability Data
| Condition | Time (hours) | % this compound Remaining |
| Cell Culture Medium (pH 7.4), 37°C | 0 | 100 |
| 2 | Data to be generated | |
| 4 | Data to be generated | |
| 8 | Data to be generated | |
| 24 | Data to be generated | |
| PBS (pH 7.4), 25°C | 0 | 100 |
| 2 | Data to be generated | |
| 4 | Data to be generated | |
| 8 | Data to be generated | |
| 24 | Data to be generated |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Key factors that can influence the stability of this compound.
Technical Support Center: Purification Strategies for Synthetic Eupalinilide C
Welcome to the technical support center for the purification of synthetic Eupalinilide C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of this complex sesquiterpenoid lactone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthetic this compound?
A1: The purification of synthetic this compound and similar sesquiterpenoid lactones typically involves a combination of chromatographic techniques. The most common methods are:
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Flash Column Chromatography: Often used for initial purification of the crude synthetic mixture to remove major impurities, unreacted starting materials, and reagents.
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High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are employed for high-resolution separation of closely related impurities, such as diastereomers and other structural analogs.
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High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that is particularly useful for separating polar compounds and avoiding irreversible adsorption of the sample onto a solid support.
Q2: What are the likely impurities I might encounter when purifying synthetic this compound?
A2: Synthetic routes leading to complex molecules like this compound can generate a variety of impurities, including:
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Diastereomers: Due to the presence of multiple chiral centers, the formation of diastereomers is a common challenge. These can be difficult to separate due to their similar physical properties.
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Unreacted Starting Materials and Reagents: Incomplete reactions can leave starting materials and excess reagents in the crude product.
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Reaction Byproducts: Side reactions can lead to the formation of structurally related byproducts.
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Degradation Products: this compound may be sensitive to certain conditions (e.g., acidic or basic pH, prolonged exposure to silica gel), leading to degradation.
Q3: How do I choose the right chromatographic technique for my needs?
A3: The choice of technique depends on the scale of your synthesis and the nature of the impurities.
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For large-scale purification and removal of bulk impurities, flash column chromatography is a good starting point.
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For separating challenging mixtures , such as diastereomers, preparative HPLC is often necessary.
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If your compound shows instability on silica gel or if you are working with more polar compounds, HSCCC can be an excellent alternative.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of synthetic this compound.
Issue 1: Poor Separation of this compound from a Close-Eluting Impurity (e.g., a Diastereomer)
| Possible Cause | Solution |
| Inadequate Resolution in Column Chromatography | Optimize the solvent system. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve separation. Consider using a higher-resolution silica gel. |
| Co-elution in Reversed-Phase HPLC | Modify the mobile phase. Adjusting the percentage of the organic solvent (e.g., acetonitrile or methanol) and the aqueous phase can alter selectivity. Adding a small amount of a different solvent (e.g., isopropanol) might also help. Experiment with different column chemistries (e.g., C8, Phenyl-Hexyl). |
| Lack of Separation in Normal-Phase HPLC | Try different solvent combinations. Mixtures of hexane/ethyl acetate, hexane/isopropanol, or dichloromethane/methanol can provide different selectivities. |
Issue 2: this compound Appears to be Degrading on the Column
| Possible Cause | Solution |
| Acidic Nature of Silica Gel | Neutralize the silica gel by pre-treating it with a solution of triethylamine in your mobile phase (0.1-1%). Alternatively, use neutral alumina as the stationary phase. |
| Prolonged Exposure to the Stationary Phase | Increase the flow rate of your chromatography to reduce the residence time on the column. However, be mindful that this might decrease resolution. |
| Compound Instability under Chromatographic Conditions | Consider using a less harsh purification technique like High-Speed Counter-Current Chromatography (HSCCC) which avoids a solid stationary phase. |
Issue 3: Low Recovery of this compound After Purification
| Possible Cause | Solution |
| Irreversible Adsorption on Silica Gel | Add a small amount of a more polar solvent (e.g., methanol) to the elution solvent at the end of the run to wash the column. Consider using a different stationary phase like alumina or a bonded phase (e.g., diol). |
| Compound Precipitation on the Column | Ensure your sample is fully dissolved in the loading solvent. If solubility is an issue, you may need to load the sample onto a small amount of silica gel (dry loading). |
| Sample Loss During Solvent Removal | This compound may be sensitive to high temperatures. Use a rotary evaporator at a low temperature and avoid prolonged drying under high vacuum. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Initial Purification
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a common starting point. For this compound and similar sesquiterpenoid lactones, a gradient from 10% to 50% ethyl acetate in hexane is often effective.
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Sample Preparation: Dissolve the crude synthetic mixture in a minimal amount of dichloromethane or the initial mobile phase.
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Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Loading: Carefully load the sample onto the top of the column.
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Elution: Begin elution with the starting mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate.
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Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the desired product.
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Analysis: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reversed-Phase HPLC for High-Resolution Separation
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Column: A C18 column is a common choice for reversed-phase separation of sesquiterpenoid lactones.
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Mobile Phase: A gradient of acetonitrile or methanol in water. A typical gradient might run from 40% to 80% acetonitrile in water over 30 minutes.
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Sample Preparation: Dissolve the partially purified sample in the initial mobile phase. Ensure the sample is filtered through a 0.45 µm filter before injection.
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Injection and Elution: Inject the sample and run the gradient method.
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Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 210-220 nm for sesquiterpenoid lactones.
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Fraction Collection: Collect the peak corresponding to this compound.
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Solvent Removal: Remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent to recover the purified compound.
Data Presentation
Table 1: Comparison of Purification Techniques for Synthetic this compound
| Technique | Typical Scale | Resolution | Throughput | Common Application | Potential Issues |
| Flash Column Chromatography | 100 mg - 10 g | Low to Medium | High | Initial cleanup of crude reaction mixtures. | Poor separation of close isomers, potential for compound degradation on silica. |
| Reversed-Phase HPLC | 1 mg - 100 mg | High | Low | Separation of diastereomers and other closely related impurities. | Can be time-consuming for large quantities, requires specialized equipment. |
| Normal-Phase HPLC | 1 mg - 100 mg | High | Low | Alternative to reversed-phase for separating isomers with different polarities. | Solvent compatibility and disposal can be a concern. |
| HSCCC | 50 mg - 1 g | Medium to High | Medium | Purification of polar compounds or those unstable on solid supports. | Requires specialized equipment and expertise in solvent system selection. |
Visualizations
Caption: General workflow for the purification of synthetic this compound.
Caption: Decision tree for troubleshooting common purification problems.
Technical Support Center: Synthesis of Guaianolides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of guaianolides, with a specific focus on avoiding epimerization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Controlling Stereochemistry at C1
Question: We are observing a mixture of C1 epimers in our guaianolide synthesis. What are the common causes and how can we improve the diastereoselectivity?
Answer: Epimerization at the C1 position is a common challenge in guaianolide synthesis, often influenced by the reaction conditions of the key cyclization step. The formation of different C1 epimers can arise from the conformational flexibility of macrocyclic precursors, such as germacranolides.[1][2]
Troubleshooting:
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Problem: An approximately 1:1 mixture of C1 epimers is obtained during the thermal oxy-Cope/ene reaction cascade.
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Probable Cause: The intermediate germacranolide can adopt two distinct conformations of similar energy, each leading to a different C1 epimer. This suggests the reaction is under thermodynamic control, allowing for equilibration.[1]
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Solution: To favor one epimer over the other, you can modify the reaction conditions to achieve kinetic control. The addition of lithium chloride (LiCl) to the reaction mixture has been shown to favor the formation of one epimer. For example, in the synthesis of a 6,12-guaianolide, the introduction of LiCl in deoxygenated toluene at 160 °C resulted in a 2:1 mixture of C1 epimers, indicating a clear preference.[2]
-
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Problem: The desired C1 epimer is formed, but undergoes isomerization to the undesired epimer upon prolonged heating or exposure to certain reagents.
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Probable Cause: The ene reaction involved in the formation of the guaianolide carbocycle can be reversible, allowing for interconversion between the C1 epimers.[2]
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Solution: Carefully optimize the reaction time and temperature to isolate the kinetic product before it equilibrates to the more stable thermodynamic product. Additionally, consider if subsequent reaction conditions (e.g., oxidative transformations) could be promoting epimerization.
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Controlling Stereochemistry at C6 and Lactone Fusion (cis/trans)
Question: Our synthesis is yielding a mixture of cis- and trans-fused lactones, indicating a lack of control at the C6 stereocenter. How can we direct the stereochemical outcome of the lactonization?
Answer: The stereochemistry at C6 determines whether the resulting guaianolide has a cis- or trans-fused γ-lactone ring. This is a critical feature, as different natural guaianolides can possess opposite configurations at this center. For instance, guaianolides from the Asteraceae family typically have a trans-fused lactone, while those from the Apiaceae family often have a cis-fused lactone. The stereochemical outcome is often determined during the formation of the seven-membered ring.
Troubleshooting:
-
Problem: An intramolecular allylation to form the seven-membered ring results in a poor diastereomeric ratio at C6.
-
Probable Cause: The facial selectivity of the nucleophilic attack on the aldehyde is not well-controlled. The choice of metal mediator and reaction additives can significantly influence the transition state geometry.
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Solution: The diastereoselectivity of metal-mediated allylations can be highly dependent on the reaction conditions. In the synthesis of (+)-mikanokryptin, which has an unusual inverted C6 stereochemistry (leading to a cis-fused lactone), an indium-mediated allylation of an aldehyde with an allylic bromide gave a 2:1 diastereomeric ratio at C6.[1] Notably, the inclusion of one equivalent of water was found to improve the diastereoselectivity and reduce the formation of undesired side products.[1] Experimenting with different metal mediators (e.g., Cr, Sn, In) and additives is recommended.
-
-
Problem: Lactonization of a seco-acid precursor under basic conditions leads to epimerization at C6.
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Probable Cause: The proton at C6 is α to the carbonyl group of the lactone, making it susceptible to deprotonation by a base. This leads to the formation of an enolate intermediate, which can be protonated from either face, resulting in epimerization.
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Solution: To avoid base-mediated epimerization, consider using milder, non-basic lactonization methods. Acid-catalyzed lactonization (e.g., using p-toluenesulfonic acid) or methods involving activation of the carboxylic acid (e.g., using Yamaguchi or Mitsunobu conditions) can often provide the desired lactone without disturbing the C6 stereocenter. The choice of method will depend on the overall functionality of your molecule.
-
Data Presentation
| Target Moiety | Key Transformation | Reagent/Catalyst | Solvent | Temperature (°C) | Additive | Diastereomeric Ratio (Product:Epimer) | Yield (%) | Reference |
| C1-epi-6,12-Guaianolide | Oxy-Cope/Ene Reaction | - | Toluene | 160 | None | ~1:1 | - | [2] |
| C1-epi-6,12-Guaianolide | Oxy-Cope/Ene Reaction | - | Toluene (deoxygenated) | 160 | LiCl | 2:1 | 60 | [2] |
| (+)-Mikanokryptin Precursor | Intermolecular Allylation | Indium | DMF | Room Temp | H₂O (1 equiv.) | 2:1 | 67 | [1] |
| (+)-Mikanokryptin | Intramolecular Allylation | SnCl₂ | DMF | Room Temp | NaI | Single Diastereomer | 53 | [1] |
Experimental Protocols
Diastereoselective Oxy-Cope/Ene Reaction for C1 Epimer Control
This protocol is adapted from the stereodivergent synthesis of 6,12-guaianolide C1 epimers.[2]
Objective: To achieve a diastereoselective synthesis of a C1-epimer-enriched guaianolide.
Materials:
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Elemanolide precursor (5)
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Lithium chloride (LiCl), anhydrous
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Toluene, deoxygenated
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Standard glassware for anhydrous reactions
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Heating mantle and temperature controller
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Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere, add the elemanolide precursor (5) and anhydrous lithium chloride (LiCl).
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Add deoxygenated toluene via syringe.
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Heat the reaction mixture to 160 °C with vigorous stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction and perform an aqueous workup.
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Purify the crude product by column chromatography to isolate the C1 epimers and determine the diastereomeric ratio by ¹H NMR analysis.
Diastereoselective Intramolecular Allylation for C6 Stereocontrol
This protocol is based on the synthesis of (+)-mikanokryptin, which features an inverted C6 stereochemistry.[1]
Objective: To perform a diastereoselective intramolecular allylation to establish the C6 stereocenter and form the guaianolide core.
Materials:
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Aldehyde precursor (50)
-
Tin(II) chloride (SnCl₂), anhydrous
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Sodium iodide (NaI)
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N,N-Dimethylformamide (DMF), anhydrous
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Standard glassware for anhydrous reactions
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde precursor (50), anhydrous tin(II) chloride (SnCl₂), and sodium iodide (NaI).
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Add anhydrous DMF via syringe.
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Stir the reaction mixture at room temperature.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield the desired guaianolide as a single diastereomer.[1]
Visualizations
Caption: Mechanism of base-catalyzed epimerization at the C6 position of a guaianolide.
Caption: Troubleshooting flowchart for addressing epimerization in guaianolide synthesis.
References
Technical Support Center: Scaling Up the Synthesis of Eupalinilide C Precursors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Eupalinilide C precursors. The information is compiled from published synthetic routes and aims to address common challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of Eupalinilide precursors?
A1: Researchers have reported several key challenges during the scale-up of Eupalinilide precursor synthesis. These include:
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Low yields in key transformations: Certain reactions, such as allylic oxidations and some cyclizations, have been reported with low to moderate yields, which becomes a significant issue on a larger scale.[1][2]
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Diastereoselectivity control: Achieving the correct stereochemistry is crucial, and some reactions may exhibit poor or inconsistent diastereoselectivity, leading to difficult purifications and loss of material.[3][4]
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Reagent selection and optimization: Identifying suitable reagents for specific transformations that are both effective and practical for large-scale use can be challenging. For instance, various oxidizing agents for allylic oxidation were investigated with varying degrees of success.[1]
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Cumbersome multi-step sequences: Some synthetic routes involve lengthy sequences that are difficult to scale up efficiently.[1]
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Purification challenges: The need for multiple chromatographic purifications can be a bottleneck in a scalable synthesis.[5]
Q2: Are there established scalable synthetic routes for Eupalinilide precursors?
A2: Yes, scalable total syntheses of Eupalinilide E, a closely related and often co-synthesized compound, have been developed.[4][5][6] One notable approach starts from (R)-(−)-carvone and utilizes a tandem Favorskii rearrangement–elimination reaction and a catalyst-free stereospecific tandem allylboration–lactonization.[4][6] This route was reported to be scalable, involving 12 steps with an overall yield of 20% and only six chromatographic purifications.[5][6] Another strategy relied on late-stage allylic oxidations, which simplified the synthesis of early-stage intermediates.[3][7]
Q3: What are some recommended starting materials for a scalable synthesis?
A3: A common and effective starting material for the asymmetric total synthesis of Eupalinilide precursors is (R)-(−)-carvone.[4][5][6] This commercially available chiral molecule provides a solid foundation for establishing the required stereocenters.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) | Relevant Experimental Details |
| Low yield in double allylic oxidation | Suboptimal oxidizing agent or reaction conditions. Many standard reagents may prove ineffective.[1] | Use chromium trioxide with 3,5-dimethylpyrazole. This combination was found to be effective for this transformation on a gram scale.[1][3] | The reaction of the carbocycle with chromium trioxide and 3,5-dimethylpyrazole yielded the desired product in 30% on a 3 g scale.[1] |
| Difficulties with α-methylene-γ-butyrolactone formation | A multi-step sequence involving a sulfone intermediate proved cumbersome and difficult to scale up.[1] | An alternative approach is a tandem allylboration–lactonization, which has been shown to be efficient and scalable for constructing this moiety.[5] | This key step combines two building blocks to form the lactone ring.[5] |
| Poor diastereoselectivity in reductions | Standard reduction conditions may not provide the desired stereochemical control. | A modified Luche reduction has been successfully employed to achieve chemoselective reduction.[1][7] | Specific conditions for the modified Luche reduction would need to be optimized for the particular substrate. |
| Epimerization during Favorskii rearrangement | Basic conditions and elevated temperatures can lead to the loss of stereochemical integrity at the α-proton of the ester and the allylic position.[4] | Performing the reaction at a lower temperature can suppress epimerization. | When the reaction with NaOMe in MeOH was conducted at -20 °C instead of 0 °C, epimerization was completely subsided, giving the desired product with >99:1 diastereomeric ratio.[4] |
| Low yield and side reactions in late-stage allylic C–H oxidation | Palladium-catalyzed acetoxylation can result in poor yields and competitive diacetoxylation.[4] | Chromium trioxide and 3,5-dimethylpyrazole mediated allylic oxidation at low temperatures provided an excellent yield.[4] | The reaction performed at -20 °C on a 2 g scale afforded the desired product in 86% yield.[4] |
Quantitative Data Summary
Table 1: Reported Yields and Scales for Key Synthetic Steps
| Reaction Step | Starting Material Scale | Product Yield | Reference |
| Borylative enyne cyclization | 20 g | Doubled previous yield | [1] |
| Double allylic oxidation | 3 g | 30% | [1] |
| α-methylene-γ-butyrolactone formation (four-step sequence) | Not specified | 50% overall | [1] |
| Asymmetric total synthesis of Eupalinilide E | Multigram | 20% overall (12 steps) | [4][6] |
| Late-stage allylic oxidation with CrO₃/3,5-dimethylpyrazole | 2 g | 86% | [4] |
| Final preparation of Eupalinilide E | Not specified | 466 mg | [3] |
Key Experimental Protocols
1. Tandem Favorskii Rearrangement–Elimination
This protocol describes the synthesis of a key cyclopentene carboxylic acid intermediate from an O-tosylchlorohydrin derived from (R)-(−)-carvone.[4][5]
-
Preparation of O-tosylchlorohydrin: A chlorohydrin is prepared in multigram quantities from (R)-carvone. A combination of tosyl chloride and N-methylimidazole (NMI) in toluene at 50 °C is used for the multigram scale preparation of the O-tosylchlorohydrin.[4]
-
Favorskii Rearrangement–Elimination: The O-tosylchlorohydrin undergoes a tandem Favorskii rearrangement–elimination reaction with sodium methoxide (2.0 equivalents) in methanol at -20 °C to produce the desired methyl ester with excellent diastereoselectivity (>99:1 dr).[4]
2. Late-Stage Allylic Oxidation
This protocol details the selective oxidation of an advanced tricyclic intermediate.[3][4]
-
Reagents: Chromium trioxide (CrO₃) and 3,5-dimethylpyrazole.
-
Procedure: The tricyclic substrate is treated with a combination of chromium trioxide and 3,5-dimethylpyrazole at -20 °C. This method was shown to be effective on a 2-gram scale, providing the desired oxidized product in 86% yield.[4] This approach avoids issues of low yield and side reactions encountered with other methods like palladium-catalyzed acetoxylation.[4]
3. Tandem Allylboration–Lactonization
This key step combines two building blocks to form the characteristic β-hydroxymethyl-α-methylene-γ-butyrolactone ring system.[5][6]
-
Reactants: A carvone-derived 2-cyclopentene carbaldehyde and an allylboronate prepared from an O-protected propargyl alcohol.
-
Conditions: The reaction is performed catalyst-free using trifluoroethanol (TFE) as a promoter and recyclable solvent.[4][6] This method is noted for its stereospecificity and scalability.
Visualizations
Caption: A generalized workflow for the scalable synthesis of Eupalinilide precursors.
Caption: Troubleshooting logic for low-yield allylic oxidation.
References
- 1. pmf.unizg.hr [pmf.unizg.hr]
- 2. Expanding Natural Diversity: Tailored Enrichment of the 8,12-Sesquiterpenoid Lactone Chemical Space through Divergent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Siegel Synthesis of Eupalinilide E [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Total Synthesis of Eupalinilide E - ChemistryViews [chemistryviews.org]
- 6. Asymmetric Total Synthesis of Eupalinilide E, a Promoter of Human HSPC Expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Route Development for the Laboratory Preparation of Eupalinilide E - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Eupalinilide C vs. Eupalinilide E: A Comparative Guide to Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two naturally occurring sesquiterpene lactones, Eupalinilide C and Eupalinilide E. These compounds, isolated from Eupatorium lindleyanum, have demonstrated notable cytotoxic effects against various cancer cell lines. This document summarizes the available experimental data, outlines the methodologies used for their evaluation, and visually represents the experimental workflow and potential signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic activities of this compound and Eupalinilide E have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher cytotoxicity.
| Compound | A-549 (Lung Cancer) IC50 (µM) | BGC-823 (Gastric Cancer) IC50 (µM) | SMMC-7721 (Liver Cancer) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) |
| This compound | 4.81 | 6.02 | 7.33 | 3.28 |
| Eupalinilide E | 0.028 | 3.26 | 4.12 | 2.15 |
| Adriamycin (Control) | 0.49 | 0.56 | 0.68 | 0.31 |
Data Interpretation: Eupalinilide E demonstrates significantly more potent cytotoxicity against the A-549 lung cancer cell line compared to this compound.[1] Across the other cell lines, Eupalinilide E consistently exhibits lower IC50 values, indicating a generally higher cytotoxic activity than this compound.
Experimental Protocols
The cytotoxicity data presented above were primarily obtained using a standard MTT assay.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., A-549, BGC-823, SMMC-7721, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound and Eupalinilide E
-
Adriamycin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 1 × 10^4 to 5 × 10^4 cells/well) in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Stock solutions of this compound and Eupalinilide E are prepared in DMSO and then diluted to various concentrations in fresh culture medium. The culture medium from the wells is replaced with 100 µL of medium containing the test compounds at different concentrations. Control wells receive medium with DMSO (vehicle control) or a known cytotoxic agent like Adriamycin.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours under the same conditions.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete solubilization.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the MTT cytotoxicity assay.
Potential Signaling Pathway
While the specific signaling pathways for this compound and E have not been fully elucidated, sesquiterpene lactones are generally known to induce apoptosis through various mechanisms. The following diagram illustrates a generalized potential pathway.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on currently available research. Further in-depth studies are required to fully elucidate the mechanisms of action of this compound and Eupalinilide E.
References
Comparing the biological activity of guaianolide sesquiterpenes
A Comparative Guide to the Biological Activity of Guaianolide Sesquiterpenes
Guaianolides are a significant class of sesquiterpene lactones known for their diverse and potent biological activities, primarily found in plants of the Asteraceae family.[1][2] Their characteristic chemical structure, featuring a five- and seven-membered ring system, is often highlighted by the presence of an α-methylene-γ-lactone moiety, a functional group critical for many of their biological effects.[3][4] This guide provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial activities of various guaianolide sesquiterpenes, supported by quantitative experimental data, detailed methodologies, and pathway visualizations to aid researchers and drug development professionals.
Anticancer Activity
Guaianolides have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines.[4][5] This activity is often attributed to the α-methylene-γ-lactone group, which can react with nucleophilic groups in biological macromolecules through a Michael-type addition, disrupting cellular processes and inducing apoptosis.[5]
Comparative Anticancer Potency
The following table summarizes the cytotoxic activities of selected guaianolide sesquiterpenes against various human cancer cell lines, presented as IC₅₀ (half-maximal inhibitory concentration) or similar metrics.
| Compound | Cancer Cell Line | Activity (µM) | Reference |
| Argyin H | MCF-7 (Breast) | 18.63 | [6][7] |
| A549 (Lung) | 20.25 | [6] | |
| HepG2 (Liver) | 21.62 | [6][7] | |
| Argyin I | MCF-7 (Breast) | 15.13 | [6][7] |
| Argyin J | MCF-7 (Breast) | 15.42 | [6] |
| Argyin K | MCF-7 (Breast) | 16.28 | [6] |
| Oxaliplatin (Control) | MCF-7 (Breast) | 22.20 | [6][7] |
| Salograviolide-A Deriv. 2 | HCT116 (Colorectal) | IC₅₀: 3.2 | [8] |
| Salograviolide-A Deriv. 4 | HCT116 (Colorectal) | IC₅₀: 2.1 | [8] |
| Salograviolide-B Deriv. 6 | HCT116 (Colorectal) | IC₅₀: 1.8 | [8] |
| Salograviolide-B Deriv. 8 | HCT116 (Colorectal) | IC₅₀: 2.5 | [8] |
| 5-Fluorouracil (Control) | HCT116 (Colorectal) | IC₅₀: ~19.2 | [8] |
| Lappadilactone | OVCAR-3 (Ovarian) | CD₅₀: 1.6 µg/mL | [9] |
| HepG2 (Liver) | CD₅₀: 2.1 µg/mL | [9] | |
| HeLa (Cervical) | CD₅₀: 2.4 µg/mL | [9] | |
| Cumanin Deriv. 11 | WiDr (Colon) | GI₅₀: 2.3 | [10] |
| Helenalin Deriv. 13 | U251 (Glioblastoma) | GI₅₀: 0.15 | [10] |
| Helenalin Deriv. 14 | U251 (Glioblastoma) | GI₅₀: 0.17 | [10] |
Note: IC₅₀/GI₅₀/CD₅₀ values represent the concentration required to inhibit 50% of cell growth or viability.
Experimental Protocol: Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[11]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[8]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the guaianolide compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.[8]
-
Incubation: The plates are incubated for a specific duration, typically 48 to 72 hours.[8][11]
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for another 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[11]
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]
Anti-inflammatory Activity
Guaianolides exert potent anti-inflammatory effects primarily by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of numerous pro-inflammatory mediators.[1][12]
Comparative Anti-inflammatory Potency
The table below presents the inhibitory activities of various guaianolides on key inflammatory markers.
| Compound | Model/Cell Line | Target/Marker | Activity | Reference | | :--- | :--- | :--- | :--- | | Cynaropicrin | RAW 264.7 Macrophages | NO Production | Dose-dependent inhibition |[13] | | 8-Deoxylactucin | Murine Peritoneal Cells | NO Production | IC₅₀: 2.81 µM |[2] | | Unnamed Dimer (Cpd. 4) | RAW 264.7 Macrophages | NO Production | IC₅₀: 25.7 µM |[14] | | Dehydrocostuslactone | THP-1 Cells | IL-6/STAT3 Pathway | Inhibition of activation |[13] | | Salograviolide A | SCp2 Mammary Cells | IL-6 Production | Inhibition of ET-induced levels |[15] | | Artemongolide Derivs. | (Not specified) | IL-6 & CCL2 mRNA | Inhibition of upregulation |[16] | | Alantolactone | (Various) | iNOS & COX-2 | Inhibition of expression |[13] |
Experimental Protocol: NF-κB Activation Reporter Assay
This cell-based assay quantifies the activity of the NF-κB transcription factor.[17]
-
Cell Line: A stable cell line (e.g., human 293T embryonic kidney cells) is engineered to contain a reporter gene, typically luciferase, under the control of a promoter with multiple NF-κB binding sites.[17]
-
Cell Culture and Treatment: Cells are cultured in 96-well plates. They are pre-treated with various concentrations of the guaianolide compounds for a short period (e.g., 1 hour).
-
Stimulation: NF-κB activation is induced by adding a stimulating agent, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), to the cell culture medium.[17]
-
Incubation: The cells are incubated for a further period (e.g., 6-8 hours) to allow for the transcription and translation of the luciferase reporter gene.[17]
-
Cell Lysis and Luciferase Assay: A lysis buffer is added to the wells to release the cellular contents. A luciferase substrate is then added, and the resulting luminescence, which is directly proportional to the amount of luciferase enzyme produced, is measured with a luminometer.
-
Analysis: The inhibitory effect of the guaianolide is quantified by comparing the luciferase activity in treated cells to that in cells stimulated in the absence of the compound. Results are often expressed as a percentage of inhibition or as an IC₅₀ value.[17]
Antimicrobial Activity
Several guaianolides have been identified as having significant activity against a variety of pathogenic bacteria and fungi. Their mechanism is often linked to the alkylation of sulfhydryl groups in essential microbial enzymes.[18]
Comparative Antimicrobial Potency
The following table lists the Minimum Inhibitory Concentration (MIC) values for selected guaianolides against various microorganisms.
| Compound | Microorganism | Activity (µg/mL) | Reference |
| Neoambrosin | Erwinia carotovora | 90 | [18][19] |
| Agrobacterium tumefaciens | 150 | [18][19] | |
| Damsin | Erwinia carotovora | 120 | [18] |
| Agrobacterium tumefaciens | 210 | [18] | |
| Hymenin | Erwinia carotovora | 310 | [18] |
| Agrobacterium tumefaciens | 520 | [18] | |
| Guaianolide Cpd. 10 | Staphylococcus aureus | 0.32 | [20] |
| Escherichia fergusonii | 1.7 | [20] | |
| Guaianolide Cpd. 11 | Staphylococcus aureus | 1.4 | [20] |
| Escherichia fergusonii | 3.5 | [20] | |
| Cpd. Mixture (12 & 13) | Pseudomonas aeruginosa | 46.8 | [20] |
| Staphylococcus aureus | 62.5 | [20] |
Note: MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Method (MIC Determination)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21]
-
Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: The guaianolide compound is serially diluted in the growth medium across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[21][22] The results can be confirmed by adding a growth indicator like resazurin or by measuring absorbance with a plate reader.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitory Effect of Selected Guaianolide and Germacranolide Sesquiterpene Lactones on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells [mdpi.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Guaianolide Sesquiterpenes With Significant Antiproliferative Activities From the Leaves of Artemisia argyi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Different Ester Chain Modifications of Two Guaianolides for Inhibition of Colorectal Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Guaianolide sesquiterpenes and their activity from Artemisia mongolica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of Nuclear Factor κB Activation and Cyclooxygenase-2 Expression by Aqueous Extracts of Hispanic Medicinal Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Antibacterial and biochemical activity of pseudoguaianolide sesquiterpenes isolated from Ambrosia maritima against plant pathogenic bacteria [ideas.repec.org]
- 20. Antimicrobial Activity of Lactones [mdpi.com]
- 21. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Eupalinilide C: A Comparative Guide to its Mechanism of Action in STAT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of Eupalinilide C, a promising natural compound, with a primary focus on its role as a STAT3 inhibitor. Through a comparative lens, we will explore its efficacy relative to other known STAT3 inhibitors, supported by experimental data and detailed methodologies.
Introduction to this compound and the STAT3 Signaling Pathway
This compound belongs to the sesquiterpene lactone class of natural products, a group known for its diverse biological activities. Its analog, Eupalinilide J, has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a critical transcription factor that, when constitutively activated, plays a pivotal role in the proliferation, survival, and metastasis of various cancer cells. This aberrant activation makes STAT3 a key target for cancer therapy. The inhibition of the STAT3 pathway by compounds like this compound presents a promising avenue for the development of novel anti-cancer therapeutics.
Validated Mechanism of Action: STAT3 Inhibition
Experimental evidence strongly suggests that the primary mechanism of action for this compound's analogues, such as Eupalinilide J, is the inhibition of the STAT3 signaling cascade. This inhibition is achieved not by preventing the phosphorylation of STAT3, but by promoting its ubiquitination and subsequent degradation by the proteasome. This leads to a reduction in the total levels of STAT3 protein within the cancer cells, thereby preventing the transcription of downstream target genes involved in cell survival and proliferation.
Recent studies on Eupalinolide J have shown that it can effectively reduce the expression of STAT3 and downstream targets like MMP-2 and MMP-9 in cancer cells. This anti-metastatic effect is dependent on STAT3, as knockdown of STAT3 weakens the inhibitory effect of Eupalinolide J on cancer cell metastasis[1].
Signaling Pathway Diagram
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Comparison with Alternative STAT3 Inhibitors
To provide a clear benchmark for the performance of this compound's analogs, we compare their activity with two well-established small molecule STAT3 inhibitors: Stattic and Cryptotanshinone .
| Inhibitor | Mechanism of Action | Target Cell Lines | IC50/GI50 (µM) | Reference |
| Eupalinilide J | Promotes STAT3 ubiquitination and degradation | Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-468) | 3.74 - 4.30 | [2] |
| Stattic | Inhibits STAT3 SH2 domain, preventing dimerization and activation | T-cell Acute Lymphoblastic Leukemia (CCRF-CEM, Jurkat) | 3.188 - 4.89 | [3] |
| Head and Neck Squamous Cell Carcinoma (UM-SCC-17B, OSC-19, Cal33, UM-SCC-22B) | 2.282 - 3.481 | [4] | ||
| Cryptotanshinone | Binds to STAT3 SH2 domain, inhibiting phosphorylation and dimerization | Prostate Cancer (DU145) | ~7 (GI50) | [5] |
| Renal Cell Carcinoma | - | [6] |
Note: IC50/GI50 values are highly dependent on the cell line and experimental conditions. The data presented here is for comparative purposes and is sourced from different studies.
Experimental Protocols
The validation of STAT3 inhibition by this compound and its analogs relies on standardized cellular and molecular biology techniques. Below are detailed protocols for two key experiments.
Western Blotting for Phosphorylated STAT3 (p-STAT3)
This protocol is used to determine the levels of activated (phosphorylated) STAT3 and total STAT3 in cell lysates.
-
Cell Lysis:
-
Treat cells with this compound or control at desired concentrations and time points.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Treat cells with various concentrations of this compound or control compounds.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control-treated cells.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for validating a STAT3 inhibitor.
Potential Involvement of the NF-κB Pathway
While the primary mechanism of this compound's analogs appears to be STAT3 degradation, there is a known crosstalk between the STAT3 and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. Both are key regulators of inflammation and cell survival. Some natural compounds have been shown to inhibit NF-κB signaling by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the sequestration of NF-κB in the cytoplasm and prevents the transcription of pro-inflammatory and pro-survival genes.
Although direct experimental evidence for the effect of this compound on the NF-κB pathway is currently limited, the interconnectedness of these two pathways suggests a potential for dual inhibition. Further research is warranted to explore this possibility and to fully elucidate the complete mechanistic profile of this compound.
NF-κB Signaling Pathway Diagram
Caption: The canonical NF-κB signaling pathway.
Conclusion
This compound, through the actions of its analogs like Eupalinilide J, has been validated as a potent inhibitor of the STAT3 signaling pathway. Its unique mechanism of promoting STAT3 degradation distinguishes it from many other STAT3 inhibitors that primarily target the SH2 domain. This comparative guide provides researchers and drug development professionals with a foundational understanding of this compound's mechanism of action, its performance relative to alternatives, and the experimental protocols required for its validation. Further investigation into its potential effects on the NF-κB pathway could reveal additional therapeutic benefits of this promising natural product.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryptotanshinone inhibits constitutive signal transducer and activator of transcription 3 function through blocking the dimerization in DU145 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of Eupalinilide C Activity in P-388 vs. A-549 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic activity of Eupalinilide C and related compounds on the P-388 murine leukemia and A-549 human lung carcinoma cell lines. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide leverages data from structurally similar eupalinilides to provide a contextual analysis.
Executive Summary
While literature confirms the testing of this compound against both P-388 and A-549 cell lines, specific IC50 values have not been published. However, data from closely related compounds, Eupalinilide B and E, suggest potential differential activity. Eupalinilide E, for instance, exhibits potent and selective cytotoxicity against the A-549 cell line with an IC50 of 28 nM, while showing no activity against P-388 cells[1]. In contrast, Eupalinilide B has demonstrated anti-proliferative activity against both P-388 and A-549 cell lines[2]. This suggests that minor structural differences among the eupalinilides can lead to significant variations in their cytotoxic profiles against different cancer cell types.
Data Presentation: Comparative Cytotoxicity of Eupalinilides
The following table summarizes the available cytotoxic activity data for Eupalinilide B and E against P-388 and A-549 cell lines. This data is presented to offer a comparative context for the potential activity of this compound.
| Compound | Cell Line | Cell Type | Organism | IC50 | Reference |
| Eupalinilide B | P-388 | Murine Leukemia | Mouse | Data not available | [2] |
| A-549 | Human Lung Carcinoma | Human | Potent anti-proliferative activity | [2] | |
| This compound | P-388 | Murine Leukemia | Mouse | Data not available | |
| A-549 | Human Lung Carcinoma | Human | Data not available | ||
| Eupalinilide E | P-388 | Murine Leukemia | Mouse | No activity | [1] |
| A-549 | Human Lung Carcinoma | Human | 28 nM | [1] |
Experimental Protocols
To determine the cytotoxic activity of a compound like this compound, a standardized in vitro cytotoxicity assay is employed. The following is a representative protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is a common colorimetric method for assessing cell metabolic activity.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Culture P-388 (suspension) and A-549 (adherent) cells in appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
For A-549 cells, seed at a density of 5 x 10³ cells/well in a 96-well flat-bottom plate and incubate for 24 hours to allow for cell attachment.
-
For P-388 cells, seed at a density of 1 x 10⁴ cells/well in a 96-well round-bottom plate.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to achieve a range of desired concentrations.
-
Add the diluted compound to the appropriate wells of the 96-well plates containing the cells. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
For A-549 cells, carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
For P-388 cells, centrifuge the plates, carefully remove the supernatant, and then add the solubilization solution.
-
-
Data Acquisition:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for assessing cytotoxicity and a hypothesized signaling pathway that may be targeted by eupalinilides.
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Caption: Hypothesized signaling pathway affected by this compound, based on the known activity of Eupalinilide B as an LSD1 inhibitor.[2]
References
Eupalinilide C: A Comparative Guide to Cellular Target Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Eupalinilide C and its analogs, focusing on their known cellular targets and cytotoxic activities. Due to the limited publicly available data on the specific cellular targets and cross-reactivity of this compound, this document draws comparisons from its closely related compounds, Eupalinilide B and Eupalinilide E, to infer potential biological activities and guide future research.
Introduction
Eupalinilides are a class of sesquiterpene lactones isolated from the plant Eupatorium lindleyanum. Several members of this family, including Eupalinilide B and E, have demonstrated significant biological activities, ranging from anticancer to hematopoietic stem cell expansion. While this compound has been evaluated for its cytotoxic effects against certain cancer cell lines, specific data on its primary cellular target and potential off-target interactions remain limited in publicly accessible literature. This guide summarizes the known biological landscape of the Eupalinilide family to provide a framework for investigating the cross-reactivity of this compound.
Comparative Biological Activities of Eupalinilides
While quantitative cytotoxicity data for this compound against P-388 and A-549 cell lines is not detailed in available abstracts, the initial screenings suggest it was less potent than Eupalinilide B and E.[1] A summary of the known activities of its analogs provides valuable context.
| Compound | Primary Associated Activity | Known Cellular Target/Effect | Cell Lines Tested | Reported IC50 Values |
| This compound | Cytotoxicity Screening | Not explicitly identified in available literature. | P-388 (murine leukemia), A-549 (human lung carcinoma) | Data not publicly available in detail. |
| Eupalinilide B | Anticancer Agent | Selective and reversible inhibitor of Lysine-specific demethylase 1 (LSD1). | Laryngeal cancer cell lines (TU686, TU212, M4e, AMC-HN-8, Hep-2, LCC) | 1.03 - 9.07 µM |
| Eupalinilide E | Hematopoietic Stem and Progenitor Cell (HSPC) Expansion | Promotes ex vivo expansion of HSPCs and inhibits erythropoiesis.[1] | A-549 (human lung carcinoma) | Potent cytotoxicity reported, but specific values vary across studies. |
Experimental Protocols
To investigate the cross-reactivity of this compound, a systematic approach involving cytotoxicity assays and target identification studies is necessary.
Protocol 1: MTT Cytotoxicity Assay
This protocol is a standard colorimetric assay to assess the metabolic activity of cells as an indicator of viability and provides a quantitative measure of a compound's cytotoxic effect.
Materials:
-
This compound
-
Target cell lines (e.g., A-549, P-388, and a panel of other cancer and non-cancer cell lines)
-
96-well plates
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Mandatory Visualizations
Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates a general workflow for assessing the cross-reactivity of a compound like this compound.
Caption: A generalized workflow for identifying the primary target and assessing the cross-reactivity of a novel compound.
LSD1 Signaling Pathway
Given that Eupalinilide B is a known inhibitor of LSD1, this pathway represents a high-priority candidate for investigating the cross-reactivity of this compound.
Caption: The inhibitory effect of Eupalinilide B on the LSD1 signaling pathway, a potential target for this compound.
Conclusion
While the specific cellular target of this compound remains to be elucidated, the known activities of its analogs, Eupalinilide B and E, provide a strong rationale for further investigation. The structural similarities within the Eupalinilide family suggest that this compound may also interact with proteins involved in epigenetic regulation or cell fate decisions. The experimental workflows and pathway diagrams presented in this guide offer a foundational framework for researchers to systematically explore the cross-reactivity of this compound, ultimately leading to a better understanding of its therapeutic potential and off-target effects.
References
A Comparative Analysis of the In Vivo Efficacy of Eupalinilide Analogs
Absence of in vivo data for Eupalinilide C necessitates a comparative review of its analogs, Eupalinilide B and J, which have demonstrated significant anti-cancer activities in preclinical models. This guide provides a comprehensive comparison of the available efficacy data, experimental protocols, and mechanisms of action for these compounds, alongside the limited in vitro data for this compound.
While in vivo efficacy data for this compound remains unavailable in the current body of scientific literature, studies on its analogs, particularly Eupalinilide B and Eupalinilide J, offer valuable insights into the potential therapeutic applications of this class of sesquiterpene lactones. Eupalinilide B has been shown to possess potent anti-tumor properties in laryngeal cancer models, whereas Eupalinilide J has demonstrated efficacy in inhibiting cancer metastasis.
In Vivo Efficacy of Eupalinilide Analogs
A direct comparison of the in vivo efficacy of this compound with its analogs is not possible due to the lack of available data for this compound. However, preclinical studies on Eupalinilide B and J provide key insights into their anti-cancer potential.
| Compound | Cancer Model | Dosing Regimen | Key Findings | Toxicity |
| Eupalinilide B | Laryngeal Cancer (TU212 xenograft) | Not specified | Significantly suppressed tumor growth (P < 0.01) compared to vehicle-treated mice. | No obvious changes in body weight were observed. Hematoxylin–eosin staining of major organs (kidneys, liver, heart, lungs, and spleen) showed no obvious cytotoxicity.[1] |
| Eupalinilide J | Not specified (in vivo imaging) | Not specified | Exhibited a good inhibitory effect on cancer cell metastasis in nude mice. | No significant effect on the body weight of nude mice.[2] |
In Vitro Cytotoxicity Data
While in vivo data for this compound is lacking, in vitro studies have evaluated its cytotoxic effects alongside other analogs.
| Compound | Cell Line | IC50 Value |
| Eupalinilide B | TU686 (laryngeal cancer) | 6.73 µM[1] |
| TU212 (laryngeal cancer) | 1.03 µM[1] | |
| M4e (laryngeal cancer) | 3.12 µM[1] | |
| AMC-HN-8 (laryngeal cancer) | 2.13 µM[1] | |
| Hep-2 (laryngeal cancer) | 9.07 µM[1] | |
| LCC (laryngeal cancer) | 4.20 µM[1] | |
| BFTC-905 (bladder cancer) | Potent anti-proliferative activity observed[1] | |
| MGC803 (gastric cancer) | Potent anti-proliferative activity observed[1] | |
| HL-60 (leukemia) | Potent anti-proliferative activity observed[1] | |
| A549 (lung cancer) | Potent anti-proliferative activity observed[1] | |
| This compound | P-388 (leukemia) | Cytotoxicity tested, but no quantitative data available.[3] |
| A549 (lung cancer) | Cytotoxicity tested, but no quantitative data available.[3] | |
| Eupalinilide E | A549 (lung cancer) | 28 nM[3] |
| P-388 (leukemia) | No activity observed.[3] |
Experimental Protocols
Eupalinilide B: In Vivo Anti-Tumor Study
The anti-cancer effects of Eupalinilide B were evaluated in a xenograft model using TU212 laryngeal cancer cells. The study involved the establishment of tumors in mice, followed by treatment with Eupalinilide B. Tumor growth was monitored and compared to a vehicle-treated control group. At the end of the treatment period, major organs were collected for histopathological analysis to assess toxicity.[1]
Eupalinilide J: In Vivo Metastasis Study
The inhibitory effect of Eupalinilide J on cancer cell metastasis was assessed in nude mice using in vivo imaging techniques.[2] Further details on the specific experimental protocol were not available in the provided search results.
Signaling Pathways
Eupalinilide B: LSD1 Inhibition
Eupalinilide B has been identified as a selective and reversible inhibitor of Lysine-specific demethylase 1 (LSD1).[1] LSD1 is an enzyme that plays a crucial role in gene regulation by removing methyl groups from histones, particularly H3K4me1/2 and H3K9me1/2. Inhibition of LSD1 by Eupalinilide B leads to an increase in the expression of H3K9me1 and H3K9me2 in laryngeal cancer cells, which is associated with the suppression of tumor growth.[1]
Eupalinilide J: STAT3 Degradation
Eupalinilide J has been shown to inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of Signal Transducer and Activator of Transcription 3 (STAT3).[2] The degradation of STAT3 leads to the downregulation of metastasis-related genes such as MMP-2 and MMP-9.[2]
Conclusion
While the in vivo efficacy of this compound remains to be investigated, its analogs, Eupalinilide B and J, have demonstrated promising anti-cancer activities in preclinical models. Eupalinilide B effectively suppresses tumor growth in laryngeal cancer xenografts with minimal toxicity, acting through the inhibition of LSD1. Eupalinilide J, on the other hand, inhibits cancer metastasis by promoting the degradation of STAT3. The potent in vitro cytotoxicity of Eupalinilide E against lung cancer cells also highlights the therapeutic potential of this family of compounds. Further research, particularly in vivo studies on this compound, is warranted to fully elucidate the anti-cancer capabilities of these natural products and their potential for clinical development. The distinct mechanisms of action observed for Eupalinilide B and J suggest that different analogs may be suited for targeting various aspects of cancer progression.
References
A Comparative Spectroscopic Analysis of Eupalinolide Isomers
A detailed examination of the spectroscopic characteristics of Eupalinolide isomers reveals distinct structural nuances, providing valuable data for researchers in drug discovery and natural product chemistry. This guide summarizes the available ¹H NMR, ¹³C NMR, IR, and MS data for key Eupalinolide isomers, outlines the experimental protocols for their characterization, and explores an associated signaling pathway.
Eupalinolides are a class of sesquiterpene lactones primarily isolated from the plant Eupatorium lindleyanum. Various isomers, including Eupalinolide A, B, C, D, and E, have been identified and characterized. These compounds have garnered significant interest due to their cytotoxic activities against various cancer cell lines.[1] A comprehensive understanding of their distinct spectroscopic properties is crucial for their identification, characterization, and further development as potential therapeutic agents.
Spectroscopic Data Summary
The following tables provide a comparative summary of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Eupalinolide A and B, two of the most studied isomers in this family.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃) for Eupalinolide A and B
| Position | Eupalinolide A (δ ppm, J in Hz) | Eupalinolide B (δ ppm, J in Hz) |
| 1 | 5.15 (d, 9.9) | 5.20 (d, 9.9) |
| 5 | 5.29 (d, 9.9) | 5.21 (d, 9.9) |
| 6 | 5.21 (t-like, 9.4, 9.2) | 5.21 (t-like, 9.4, 9.2) |
| 7 | 2.92 (m) | 2.92 (m) |
| 8 | 5.80 (br d, 2.7) | 5.80 (br d, 2.7) |
| 13a | 6.22 (s) | 6.22 (s) |
| 13b | 5.61 (s) | 5.61 (s) |
| 14 | 1.84 (br s) | 1.84 (br s) |
| 15 | 1.78 (br s) | 1.78 (br s) |
| 2' | - | - |
| 3' | 6.94 (qq, 7.1, 1.5) | 6.94 (qq, 7.1, 1.5) |
| 4' | 4.28 (br d, 5.5) | 4.28 (br d, 5.5) |
| 5' | 1.84 (br s) | 1.84 (br s) |
Note: Data extracted from literature; assignments may vary based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃) for Eupalinolide A and B
| Position | Eupalinolide A (δ ppm) | Eupalinolide B (δ ppm) |
| 1 | 133.7 | 133.7 |
| 2 | 127.5 | 127.5 |
| 3 | 77.5 | 77.5 |
| 4 | 140.0 | 140.0 |
| 5 | 124.5 | 124.5 |
| 6 | 75.8 | 75.8 |
| 7 | 50.1 | 50.1 |
| 8 | 79.8 | 79.8 |
| 9 | 40.2 | 40.2 |
| 10 | 134.5 | 134.5 |
| 11 | 139.5 | 139.5 |
| 12 | 170.2 | 170.2 |
| 13 | 125.5 | 125.5 |
| 14 | 16.5 | 16.5 |
| 15 | 20.8 | 20.8 |
| 1' | 167.2 | 167.2 |
| 2' | 128.0 | 128.0 |
| 3' | 138.5 | 138.5 |
| 4' | 68.9 | 68.9 |
| 5' | 14.5 | 14.5 |
Note: Data extracted from literature; assignments may vary based on experimental conditions.
Experimental Protocols
The isolation and structural elucidation of Eupalinolide isomers typically involve a series of chromatographic and spectroscopic techniques.
Isolation and Purification
-
Extraction: The dried aerial parts of Eupatorium lindleyanum are extracted with a suitable solvent, such as ethanol.
-
Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to yield different fractions.
-
Chromatography: The fractions rich in sesquiterpene lactones are subjected to repeated column chromatography on silica gel and Sephadex LH-20 to isolate the individual isomers.[2] High-speed counter-current chromatography (HSCCC) has also been successfully employed for the preparative separation of Eupalinolide A and B.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated solvents like chloroform-d (CDCl₃). 2D NMR experiments such as COSY, HSQC, and HMBC are essential for the complete and unambiguous assignment of all proton and carbon signals.[3][4]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation patterns of the isomers. High-resolution mass spectrometry (HRMS) provides accurate mass measurements to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded using KBr pellets or as a thin film. The spectra provide information about the functional groups present in the molecule, such as carbonyls (C=O) of the lactone and ester groups, hydroxyls (O-H), and carbon-carbon double bonds (C=C).
Signaling Pathway
While the primary focus of this guide is the spectroscopic comparison, it is noteworthy that Eupalinolide isomers exhibit interesting biological activities, including anti-inflammatory and cytotoxic effects. Eupalinolide J, for instance, has been shown to inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3 (Signal Transducer and Activator of Transcription 3).
Caption: Eupalinolide J induced STAT3 degradation pathway.
References
Efficacy of Synthetic vs. Natural Eupalinilide C: A Comparative Analysis
A direct comparison of the efficacy between synthetic and natural Eupalinilide C cannot be conducted at this time. Literature review indicates that while this compound has been isolated from a natural source, its total synthesis has not been reported. Consequently, no studies involving synthetically produced this compound are available for comparison.
This guide will present the available data on natural this compound and provide a comprehensive comparative analysis of its closely related and more extensively studied analogue, Eupalinilide E, for which both natural and synthetic efficacy data exist. This will serve as a valuable case study for researchers interested in the Eupalinilide class of compounds.
This compound: Natural Source and Available Efficacy Data
This compound is a guaiane-type sesquiterpene lactone that has been isolated from the plant Eupatorium lindleyanum. Along with several other Eupalinilides (A-J), its structure has been determined through spectroscopic methods.
Initial biological screening of a selection of these isolated compounds (Eupalinilides B, C, E, F, and I) involved testing their cytotoxic activity against P-388 murine leukemia cells and A-549 human lung carcinoma cells. While the study highlighted that Eupalinilides B and E demonstrated potent cytotoxicity, specific quantitative data for this compound's activity was not prominently reported in the accessible literature, suggesting it was less potent than its analogues.
Case Study: Efficacy of Natural vs. Synthetic Eupalinilide E
The limited availability of Eupalinilide E from its natural source, coupled with its significant biological activities, prompted its total synthesis. This has allowed for more in-depth biological evaluation and confirmation that the synthetic version retains the efficacy of the natural product.
Biological Activities of Eupalinilide E
Eupalinilide E has demonstrated two primary biological effects of significant interest to researchers:
-
Cytotoxicity against Cancer Cells: Natural Eupalinilide E shows potent and selective cytotoxic activity against the A549 human lung cancer cell line, which is known to have a KRAS mutation[1].
-
Expansion of Hematopoietic Stem and Progenitor Cells (HSPCs): Both natural and synthetic Eupalinilide E promote the ex vivo expansion of human HSPCs and inhibit their differentiation[2][3]. This is a critical area of research for improving the success of bone marrow transplants.
Data Presentation: Cytotoxicity of Eupalinilide E
| Compound | Source | Cell Line | IC₅₀ (nM) |
| Eupalinilide E | Natural | A549 (Lung Carcinoma) | 28 |
| Eupalinilide E | Natural | P388 (Murine Leukemia) | No activity |
| Eupalinilide E | Synthetic | A549 (Lung Carcinoma) | Activity Confirmed* |
*Studies on synthetic Eupalinilide E confirmed its ability to expand HSPCs, consistent with the activity of the natural product. Specific IC₅₀ values for cytotoxicity of the synthetic batch were not detailed in the reviewed literature, but its biological activity was reconfirmed[3][4].
Experimental Protocols
The following is a generalized protocol for a Sulforhodamine B (SRB) assay, a common method for determining cytotoxicity, based on standard laboratory procedures.
Sulforhodamine B (SRB) Cytotoxicity Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀).
Materials:
-
Adherent cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Test compound (e.g., Eupalinilide)
-
Trichloroacetic acid (TCA), cold 50% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.04% (wt/vol) in 1% acetic acid
-
Acetic acid, 1% (vol/vol)
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates four to five times with 1% acetic acid to remove excess TCA and medium. Allow the plates to air-dry completely.
-
Staining: Add 0.04% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.
-
Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ value.
Visualizations
References
- 1. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Eupalinilide C and Other Hematopoietic Stem and Progenitor Cell (HSPC) Expansion Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Eupalinilide C (specifically its active derivative, Eupalinilide E) and other prominent agents used for the ex vivo expansion of human hematopoietic stem and progenitor cells (HSPCs). The objective is to offer a clear, data-driven comparison of their performance, supported by experimental evidence and detailed methodologies to aid in research and development decisions.
Introduction to HSPC Expansion Agents
The ability to expand HSPCs ex vivo is a critical goal in regenerative medicine, particularly for improving the outcomes of hematopoietic stem cell transplantation (HSCT). A limited number of HSPCs in a graft, especially from sources like umbilical cord blood, can lead to delayed engraftment and increased risk of complications. Small molecules that can promote the self-renewal and proliferation of HSPCs while maintaining their long-term repopulating potential are of significant therapeutic interest. This guide focuses on a comparative analysis of Eupalinilide E, StemRegenin 1 (SR1), and UM171, three leading small molecules in this field.
Performance Comparison of HSPC Expansion Agents
The following tables summarize the quantitative data on the efficacy of Eupalinilide E, SR1, and UM171 in expanding various populations of human HSPCs derived from umbilical cord blood (UCB). It is important to note that a direct head-to-head comparison of all three agents in a single study is not currently available in the public domain. The data for Eupalinilide E and UM171 are from a direct comparative study, while the data for SR1 is derived from separate studies. This may introduce variability due to different experimental conditions.
Table 1: Ex Vivo Expansion of Phenotypic HSPC Populations
| Agent | Concentration | Culture Duration (days) | Fold Expansion of CD34+ cells | Fold Expansion of Phenotypic HSCs (pHSCs)¹ | Source of Data |
| Vehicle (Control) | - | 7 | Baseline | Baseline | [1] |
| Eupalinilide E | 0.6 µM | 7 | ~1.5-fold increase over cytokine control | ~2-fold increase over cytokine control | [1] |
| UM171 | 35 nM | 7 | Significantly higher than control | Significantly higher than control and Eupalinilide E | [1] |
| SR1 | 750 nM | 21 | ~50-fold increase over cytokine control | Not directly reported in the same metric | [2] |
| Eupalinilide E + UM171 | 0.6 µM + 35 nM | 7 | Additive to synergistic increase | Additive to synergistic increase | [1] |
¹Phenotypic HSCs (pHSCs) are typically defined by surface markers such as CD34+CD38-CD45RA-CD90+CD49f+.
Table 2: Ex Vivo Expansion of Functional HSPCs (SCID-Repopulating Cells)
| Agent | Concentration | Culture Duration (days) | Fold Expansion of SCID-Repopulating Cells (SRCs) | Source of Data |
| Vehicle (Control) | - | 7 | No significant expansion | [1] |
| Eupalinilide E | 0.6 µM | 7 | No significant enhancement alone | [1] |
| UM171 | 35 nM | 7 | Significant enhancement | [1] |
| SR1 | 750 nM | 21 | ~17-fold increase over input cells | [2] |
| Eupalinilide E + UM171 | 0.6 µM + 35 nM | 7 | Additive to synergistic increase | [1] |
Mechanisms of Action and Signaling Pathways
The signaling pathways modulated by these agents are distinct, offering potential for combinatorial therapies.
Eupalinilide E
The precise signaling pathway of Eupalinilide E in HSPC expansion is still under investigation. However, studies have shown that it promotes the expansion of phenotypic HSPCs and inhibits erythropoiesis.[3][4] Mechanistic studies suggest that Eupalinilide E treatment leads to increased glycolysis in CD34+ cells, as measured by the extracellular acidification rate (ECAR).[1] Its additive effect with Aryl Hydrocarbon Receptor (AhR) antagonists like SR1 suggests that it operates through a different mechanism.[3]
Caption: Proposed mechanism of Eupalinilide E on HSPCs.
StemRegenin 1 (SR1)
SR1 is a well-characterized antagonist of the Aryl Hydrocarbon Receptor (AhR).[2][5] The AhR is a ligand-activated transcription factor that plays a role in regulating HSC activity. By inhibiting AhR, SR1 promotes the self-renewal of HSPCs and prevents their differentiation, leading to a significant expansion of CD34+ cells and functional SRCs.[2]
Caption: SR1 signaling pathway via AhR antagonism.
UM171
UM171 has a multifaceted mechanism of action that promotes robust HSPC expansion. It leads to the degradation of the lysine-specific histone demethylase 1A (LSD1) and the CoREST complex, which are epigenetic repressors of HSC self-renewal.[1] UM171 also modulates MYC protein activity and balances pro- and anti-inflammatory signals through NF-κB activation and protein C receptor-dependent ROS detoxification.[1]
Caption: Multifaceted signaling pathways of UM171.
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison are provided below.
Ex Vivo Expansion of Human Cord Blood CD34+ Cells
This protocol is based on the methodology described in the comparative study of Eupalinilide E and UM171.[1]
References
- 1. Effects of Eupalinilide E and UM171, Alone and in Combination on Cytokine Stimulated Ex-Vivo Expansion of Human Cord Blood Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl Hydrocarbon Receptor Antagonists Promote the Expansion of Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinilide E inhibits erythropoiesis and promotes the expansion of hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cellculturedish.com [cellculturedish.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Eupalinilide C
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Eupalinilide C, a compound of significant interest in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the safety data for the closely related compound, Eupalinilide B, and established protocols for handling cytotoxic agents.[1] Eupalinilide compounds have demonstrated cytotoxic properties, necessitating stringent safety measures to protect laboratory personnel.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is paramount to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling of Solid Compound (e.g., weighing, aliquoting) | - Double Nitrile Gloves- Disposable Gown with Knit Cuffs- Safety Goggles with Side Shields- N95 or Higher Respirator |
| Preparation of Solutions | - Double Nitrile Gloves- Disposable, Fluid-Resistant Gown- Chemical Splash Goggles or Face Shield- Work within a certified chemical fume hood or biological safety cabinet. |
| In Vitro / In Vivo Administration | - Double Nitrile Gloves- Disposable Gown- Safety Glasses with Side Shields |
| Waste Disposal | - Double Nitrile Gloves- Disposable Gown- Safety Goggles with Side Shields |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
The container should be clearly labeled.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1] Recommended storage for the powder form is at -20°C, and in solvent at -80°C.[1]
2. Preparation of Stock Solutions:
-
All manipulations involving the solid compound should be performed in a designated area, preferably within a chemical fume hood or a biological safety cabinet to prevent inhalation of dust or aerosols.[1]
-
Wear the appropriate PPE as outlined in the table above.
-
Use a dedicated set of calibrated pipettes and other equipment.
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
3. Experimental Use:
-
Clearly label all solutions containing this compound.
-
When conducting experiments, ensure adequate ventilation.
-
Avoid skin and eye contact. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Clean the area with a suitable decontaminating solution (e.g., 70% ethanol), and dispose of all contaminated materials as hazardous waste.[1]
5. Decontamination and Cleaning:
-
All non-disposable equipment that comes into contact with this compound should be decontaminated.
-
Wipe down all work surfaces with a deactivating solution after each use.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, and absorbent materials, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.[1]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
All waste must be disposed of through a licensed hazardous waste disposal service, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and safety precautions for a typical experimental workflow involving this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
